SC75741
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N7O2S2/c37-24(17-4-2-1-3-5-17)19-6-7-20-22(14-19)34-29(33-20)35-27(38)23-15-40-28(32-23)18-8-11-36(12-9-18)26-25-21(10-13-39-25)30-16-31-26/h1-7,10,13-16,18H,8-9,11-12H2,(H2,33,34,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZVBFMXWNWVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=CS2)C(=O)NC3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5)C6=NC=NC7=C6SC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SC75741: An In-Depth Technical Guide to the NF-κB p65 Subunit Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC75741 is a potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, targeting the p65 (RelA) subunit. By impairing the DNA binding of p65, this compound effectively blocks the transcriptional activation of a cascade of pro-inflammatory and pro-survival genes. This targeted mechanism of action has positioned this compound as a valuable tool for investigating the multifaceted roles of the NF-κB pathway in various pathological conditions, including inflammation, autoimmune disorders, and viral infections. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly interfering with the ability of the NF-κB p65 subunit to bind to its consensus DNA sequences in the promoter and enhancer regions of target genes.[1][2][3] This disruption of p65-DNA interaction is the linchpin of its function, leading to a downstream cascade of effects. The inhibition of p65-mediated transcription results in the reduced expression of a wide array of genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[1][2][4] Furthermore, this compound has been shown to suppress the expression of pro-apoptotic factors, highlighting its potential role in modulating programmed cell death pathways.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a snapshot of its potency and therapeutic window.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p65 inhibition) | 200 nM | In vitro | [3] |
| IC90 (HRTV replication) | 1.165 µM | Huh7 cells | [5] |
| IC90 (SFTSV replication) | 2.234 µM | Huh7 cells | [5] |
Table 1: In Vitro Efficacy of this compound
| Route of Administration | Dosage | Animal Model | Outcome | Reference |
| Intravenous (i.v.) | 5 mg/kg/day | Mice (Influenza A) | Significant protection against infection | [6][7] |
| Intraperitoneal (i.p.) | 15 mg/kg/day | Mice (Influenza A) | Efficient protection against infection | [6][7] |
| Intraperitoneal (i.p.) | 7.5 mg/kg (twice daily) | Mice (Influenza A) | Efficient protection against infection | [6][7] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
NF-κB p65 DNA Binding Assay (Microwell-Based)
This assay quantitatively measures the ability of the NF-κB p65 subunit to bind to its specific DNA consensus sequence and assesses the inhibitory potential of compounds like this compound.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded DNA (dsDNA) oligonucleotide containing the NF-κB consensus sequence (5'-GGGACTTTCC-3')
-
Recombinant human NF-κB p65 protein
-
Primary antibody specific for NF-κB p65
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Binding buffer
-
Plate reader
Procedure:
-
Plate Preparation: Wash the streptavidin-coated 96-well plates three times with wash buffer.
-
Oligonucleotide Immobilization: Add the biotinylated dsDNA probe to the wells and incubate for 1-2 hours at room temperature to allow for binding to the streptavidin.
-
Washing: Wash the plates three times with wash buffer to remove any unbound probe.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at room temperature to prevent non-specific binding.
-
Compound Incubation: Add serial dilutions of this compound or vehicle control to the wells.
-
Protein Binding: Add the recombinant NF-κB p65 protein to the wells and incubate for 1-2 hours at room temperature to allow for DNA binding.
-
Washing: Wash the plates three times with wash buffer.
-
Primary Antibody Incubation: Add the primary antibody against NF-κB p65 to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of p65 bound to the DNA.
Cell Viability Assay (WST-1 Assay)
This colorimetric assay is used to determine the cytotoxicity of this compound by measuring the metabolic activity of viable cells.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., A549, Huh7)
-
Complete cell culture medium
-
This compound
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Include wells with untreated cells as a positive control for viability and wells with media only as a blank.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the metabolically active cells to convert the WST-1 reagent into a colored formazan product.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
Plaque Assay for Antiviral Activity
This assay is used to determine the inhibitory effect of this compound on viral replication by quantifying the reduction in viral plaque formation.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well or 12-well plates
-
Virus stock of known titer
-
Serum-free medium
-
This compound
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Ensure the host cell monolayer is confluent on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Remove the culture medium from the cells and infect the monolayers with the virus dilutions for 1 hour at 37°C, allowing the virus to adsorb to the cells.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Overlay: Overlay the cell monolayers with an agarose or Avicel-containing medium with or without various concentrations of this compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Fixation and Staining: Fix the cells with a solution such as 4% formaldehyde and then stain with crystal violet. The crystal violet will stain the living cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible.
-
Plaque Counting: Count the number of plaques in each well and calculate the viral titer (plaque-forming units per milliliter, PFU/mL).
-
Data Analysis: Determine the percentage of plaque reduction in the this compound-treated wells compared to the untreated control wells to calculate the EC50 (50% effective concentration).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the core signaling pathway and experimental workflows associated with this compound.
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the NF-κB p65 DNA Binding Assay.
Caption: Workflow for Antiviral Activity Testing using a Plaque Assay.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 3. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Double-Edged Sword: Unraveling the Role of NF-κB in Viral Replication
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the intricate and often paradoxical role of the Nuclear Factor-kappa B (NF-κB) signaling pathway in viral replication. This in-depth whitepaper, targeted towards researchers, scientists, and drug development professionals, provides a detailed examination of how viruses both exploit and are hindered by this central regulator of the host immune response. The guide offers a wealth of information, including detailed experimental protocols, quantitative data summaries, and meticulously crafted diagrams of key signaling pathways, to accelerate research and development of novel antiviral therapies.
The transcription factor NF-κB is a cornerstone of the innate immune system, orchestrating the expression of a vast array of genes involved in inflammation and antiviral defense.[1][2][3] Upon viral infection, host cells activate NF-κB to trigger an immune response aimed at clearing the pathogen.[1][4] However, numerous viruses have evolved sophisticated strategies to manipulate the NF-κB pathway to their own advantage, often using it to enhance their own replication and spread.[1][2][5][6] This guide delves into this complex interplay, providing a critical resource for understanding the molecular mechanisms that govern virus-host interactions.
The NF-κB Signaling Cascade: A Viral Playground
The activation of NF-κB is a tightly regulated process. In unstimulated cells, NF-κB dimers, most commonly a heterodimer of p50 and p65 (RelA), are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Viral infection, detected by pattern recognition receptors (PRRs), initiates a signaling cascade that converges on the IκB kinase (IKK) complex.[1][3][7] The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit IKKγ (NEMO), phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[3][7][8] This liberates the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[1][3]
Viruses have developed diverse mechanisms to manipulate this pathway at multiple levels. Some viral proteins can directly interact with and activate components of the IKK complex, leading to constitutive NF-κB activation.[5][7] For instance, the Tax protein of Human T-cell leukemia virus (HTLV) directly associates with IKKγ, a crucial step in viral-mediated oncogenesis.[1][5] Other viruses, like Epstein-Barr virus (EBV) with its Latent Membrane Protein 1 (LMP1), mimic host receptor signaling to activate the IKK complex through interactions with TRAF and TRADD adapter proteins.[3][5]
Conversely, some viruses have evolved to inhibit NF-κB signaling to evade the host immune response. The B14 protein from Vaccinia virus, for example, binds directly to IKKβ, preventing its phosphorylation and subsequent activation.[7]
This guide provides detailed diagrams generated using the DOT language to visualize these complex signaling pathways, offering a clear and concise understanding of the molecular interactions at play.
References
- 1. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on viral manipulation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. pnas.org [pnas.org]
- 5. JCI - Hostile takeovers: viral appropriation of the NF-kB pathway [jci.org]
- 6. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 7. The role of the IKK complex in viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
SC75741 in Osteoarthritis Research: A Technical Guide to its Mechanism of Action and Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling. A key signaling pathway implicated in the inflammatory and catabolic processes of OA is the Nuclear Factor-kappa B (NF-κB) pathway. This document provides a comprehensive technical overview of SC75741, a potent small-molecule inhibitor of NF-κB, and its emerging role as a potential disease-modifying drug for osteoarthritis. This compound acts by impairing the DNA binding of the p65 subunit of NF-κB, thereby blocking the transcription of downstream inflammatory and catabolic genes.[1][2] Preclinical research demonstrates that this compound can mitigate chondrocyte degradation, suppress inflammation, and promote a chondroprotective environment, primarily by modulating the NF-κB/miR-21/GDF-5/SOX5 signaling axis.[3][4] This guide synthesizes the current data, details key experimental protocols, and visualizes the molecular pathways and workflows relevant to the study of this compound in an OA context.
Core Mechanism of Action of this compound
This compound is a potent and specific inhibitor of the NF-κB signaling pathway. Its primary mechanism involves the direct interference with the p65 (RelA) subunit.
-
Specificity: Targets the p65 subunit, a key component of the canonical NF-κB pathway.
-
Potency: Exhibits a half-maximal inhibitory concentration (IC50) of approximately 200 nM for p65.[2][5]
By preventing p65 from binding to DNA, this compound effectively blocks the transcription of a wide array of pro-inflammatory and catabolic genes, including cytokines, chemokines, and matrix-degrading enzymes that are pivotal in OA pathogenesis.[1][3]
Role in Osteoarthritis Pathophysiology
Research has elucidated a specific pathway through which this compound exerts its therapeutic effects in the context of OA, primarily involving the interplay between activated synovial fibroblasts and chondrocytes.[3][4]
In the OA joint, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) stimulate synovial fibroblasts, transforming them into activated fibroblasts (AF). These AFs, in turn, create a catabolic microenvironment that damages chondrocytes. This compound intervenes by disrupting this cycle.[3][6]
The core signaling cascade identified is: NF-κB → miR-21 (Upregulation) → GDF-5/SOX5 (Downregulation) → Chondrocyte Degradation
This compound treatment inhibits NF-κB, which leads to the suppression of miR-21 expression.[3][4] This relieves the inhibitory effect of miR-21 on its targets, including Growth Differentiation Factor 5 (GDF-5) and SRY-Box Transcription Factor 5 (SOX5), which are crucial for chondrogenesis and cartilage matrix maintenance.[3][7] The restoration of GDF-5 and SOX5 signaling helps protect chondrocytes from apoptosis and promotes the synthesis of extracellular matrix components like Type IV Collagen (COL4A1) and Aggrecan (ACAN).[3][5]
Signaling Pathway Visualizations
The following diagrams illustrate the pathological cascade in OA and the point of intervention for this compound.
Caption: Pathological signaling cascade in osteoarthritis.
Caption: Therapeutic intervention of this compound on the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line / System | Treatment | Result | Reference |
|---|---|---|---|---|
| NF-κB Inhibition | - | This compound | IC50 = 200 nM (for p65) | [2][5] |
| Osteoclastogenesis | Co-culture of AF and RAW264.7 macrophages | 2 µM this compound (overnight) | 5.3-fold reduction in TRAP+ cells | [5] |
| Gene Expression | Activated Chondrocytes (AC) | This compound | ↓ NFκB, TNF-α, IL-6, miR-21 | [3][8] |
| Gene Expression | Activated Chondrocytes (AC) | This compound | ↑ GDF-5, SOX5, TGF-β1, BMPR2, COL4A1 | [3][8] |
| Osteoclast Markers | Activated Fibroblasts (AF) | this compound | ↓ MMP9, RANKL, TRAP |[5] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Treatment | Result | Reference |
|---|---|---|---|---|
| Articular Destruction | Papain-induced OA in rats | This compound | Significantly reduced destruction of the articular joint | [3][9] |
| Inflammatory Markers | Papain-induced OA in rats | This compound | ↓ NFκB, TNF-α, IL-6, miR-21 | [3] |
| Chondrogenic Markers | Papain-induced OA in rats | This compound | ↑ GDF-5, SOX5, TGF-β1, BMPR2, COL4A1 | [3] |
| Chondroclast Markers | Papain-induced OA in rats | this compound | ↓ TRAP, RANKL in joint cartilage |[9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro: Activated Fibroblast-Chondrocyte Co-Culture Model
This model simulates the inflammatory crosstalk within an OA joint.[9]
-
Cell Lines:
-
Human synovial sarcoma cell line (SW982) to model synovial fibroblasts.
-
Human chondrocyte cell lines (e.g., C28/I2, C20A4).
-
-
Activation of Fibroblasts (AF):
-
Culture SW982 cells to ~80% confluency.
-
Stimulate with recombinant human IL-1β (10 ng/mL) in serum-free medium for 24 hours. Successful activation can be confirmed by increased expression of α-SMA.[5]
-
-
Transwell Co-Culture:
-
Seed the IL-1β-stimulated SW982 cells (AF) in the upper chamber of a 6-well Transwell plate (0.4 µm pore size).
-
Seed chondrocytes (C28/I2 or C20A4) in the lower chamber.
-
Co-culture the cells for 48 hours. This allows for paracrine signaling without direct cell-to-cell contact.
-
-
This compound Treatment:
-
The compound can be added to the co-culture medium at desired concentrations (e.g., 2 µM) for a specified duration (e.g., 24-48 hours).
-
-
Analysis:
-
Harvest chondrocytes from the lower chamber by trypsinization for subsequent analysis via qRT-PCR, Western blot, or apoptosis assays.
-
In Vivo: Papain-Induced Osteoarthritis Rat Model
This is a chemically-induced model of OA that mimics cartilage degradation.[3][4][10]
-
Model Induction:
-
Animals: Wistar rats (male or female, as specified in the study).[3]
-
Reagents: Prepare a 4% (w/v) papain solution with 0.03 M L-cysteine (as an activator) in sterile distilled water.[10]
-
Injection: Under anesthesia, administer an intra-articular injection of the papain solution (e.g., 0.2 mL) into the right knee joint cavity.[4] Repeat the injection on days 4 and 7 to ensure significant cartilage damage.[4][10] The contralateral left knee can serve as a control.
-
-
Treatment Protocol:
-
Following the final papain injection, begin administration of this compound or vehicle control. Dosing can be performed via oral gavage or intraperitoneal injection daily for a period of several weeks.
-
-
Endpoint Analysis:
-
Collect knee joints for histological analysis (e.g., Safranin O and Fast Green staining) to assess cartilage integrity and Mankin score.
-
Collect blood plasma to measure systemic biomarkers (e.g., miR-21 via qRT-PCR).[3]
-
Perform immunohistochemistry on joint sections to analyze the expression of key proteins (e.g., NF-κB, TNF-α, GDF-5, SOX5, TRAP).[3][9]
Experimental Workflow Visualization
Caption: High-level workflow for in vitro and in vivo studies.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for osteoarthritis by directly targeting the NF-κB inflammatory signaling pathway. Preclinical data strongly support its role in protecting chondrocytes and mitigating the catabolic environment of the OA joint. Its mechanism, centered on the NF-κB/miR-21/GDF-5/SOX5 axis, offers a clear rationale for its disease-modifying potential.
Future research should focus on:
-
Pharmacokinetics and Safety: Establishing a comprehensive safety and toxicology profile for this compound.
-
Delivery Methods: Investigating intra-articular delivery systems to maximize local efficacy and minimize potential systemic side effects.
-
Combination Therapies: Exploring the synergistic effects of this compound with other agents, such as growth factors or hyaluronic acid.
-
Clinical Translation: Designing and initiating early-phase clinical trials to assess the safety and efficacy of this compound in human OA patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted therapy for knee osteoarthritis: From basic to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Non-weight-bearing exercise attenuates papain-induced knee osteoarthritis in rats via the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel NFκB Inhibitor this compound Mitigates Chondrocyte Degradation and Prevents Activated Fibroblast Transformation by Modulating miR-21/GDF-5/SOX5 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel NFκB Inhibitor this compound Mitigates Chondrocyte Degradation and Prevents Activated Fibroblast Transformation by Modulating miR-21/GDF-5/SOX5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of anti-osteoarthritic activity of Vigna mungo in papain induced osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
SC75741: A Technical Guide to its Impact on Pro-Apoptotic Factors
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC75741 is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cellular processes including inflammation, immunity, and cell survival. By targeting the IκB kinase (IKK) complex, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its transcriptional activity. This mechanism of action has significant implications for the expression of NF-κB target genes, including a range of pro- and anti-apoptotic factors. This technical guide provides an in-depth analysis of the effects of this compound on pro-apoptotic signaling, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a ubiquitously expressed transcription factor that plays a pivotal role in the cellular response to a variety of stimuli, including cytokines, growth factors, and pathogens. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon cellular stimulation, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter and enhancer regions of target genes, regulating their transcription.
This compound specifically targets the IKKβ subunit of the IKK complex, preventing the phosphorylation of IκBα. This stabilizes the IκBα-NF-κB complex, effectively trapping the NF-κB p65 subunit in the cytoplasm and blocking its nuclear translocation and transcriptional activity. The IC50 for p65 inhibition by this compound has been reported to be 200 nM.
Impact on Pro-Apoptotic Signaling Pathways
The NF-κB pathway is a key regulator of apoptosis, often promoting cell survival by upregulating the expression of anti-apoptotic proteins. By inhibiting NF-κB, this compound can sensitize cells to apoptotic stimuli. The primary mechanism by which this compound influences apoptosis is through the downregulation of NF-κB-dependent pro-survival genes, which in turn allows pro-apoptotic factors to dominate and initiate the apoptotic cascade. This ultimately leads to the activation of caspases, the key executioners of apoptosis.
dot
Caption: this compound inhibits the IKK complex, preventing NF-κB activation and subsequent apoptosis.
Quantitative Effects on Pro-Apoptotic Factors
While the qualitative effects of this compound on apoptosis are established, specific quantitative data on its dose-dependent impact on individual pro-apoptotic proteins like Bax and Bak are not extensively available in the public literature. However, studies have demonstrated a clear inhibition of caspase activation.
Table 1: Effect of this compound on Caspase Activity
| Target | Cell Line | Treatment Conditions | Observed Effect | Citation |
| Cleaved Caspase-3 | MDCK | 5 µM this compound, 24h post-H7N7 influenza virus infection | Strong inhibition of virus-induced cleavage of caspase-3 | [1] |
| Cleaved PARP | MDCK | 5 µM this compound, 24h post-H7N7 influenza virus infection | Strong inhibition of virus-induced cleavage of PARP (a caspase-3 substrate) | [1] |
| Caspase-3/7 Activity | - | - | Data not available | - |
| Bax Expression | - | - | Data not available | - |
| Bak Expression | - | - | Data not available | - |
Note: The lack of quantitative data for Bax, Bak, and caspase-3/7 activity highlights an area for future research.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on pro-apoptotic factors.
Western Blot Analysis for Pro-Apoptotic Proteins
This protocol is designed to detect the expression levels of pro-apoptotic proteins such as Bax, Bak, and cleaved caspase-3.
Materials:
-
Cell Line: A549 (human lung carcinoma) or other relevant cell line.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-Bax, rabbit anti-Bak, rabbit anti-cleaved caspase-3, mouse anti-β-actin (loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
dot
References
A Comprehensive Review of SC75741: An NF-κB Inhibitor with Potent Antiviral and Anti-inflammatory Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
SC75741 has emerged as a significant small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, demonstrating considerable potential in various therapeutic areas, particularly as a broad-spectrum antiviral and an anti-inflammatory agent. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated cellular pathways and workflows.
Core Mechanism of Action
This compound functions as a potent and efficient inhibitor of the NF-κB signaling pathway.[1] Its primary mechanism involves impairing the DNA binding of the p65 subunit of the NF-κB complex.[1][2][3][4] This inhibition leads to a cascade of downstream effects, including the reduced expression of a variety of pro-inflammatory cytokines, chemokines, and pro-apoptotic factors.[1][2][3][4] By suppressing the NF-κB pathway, this compound can modulate the host's inflammatory response and inhibit the replication of viruses that rely on this pathway for their propagation.[3][4]
Key Applications of this compound
The primary application of this compound explored in the literature is its potent antiviral activity, particularly against influenza viruses. It has been shown to efficiently block the replication of various influenza virus strains, including highly pathogenic avian H5N1 and H7N7 subtypes.[2][5][6] A key advantage of this compound is its high barrier for the development of viral resistance, as it targets a host cellular pathway rather than a viral component.[2][3][4]
Beyond influenza viruses, this compound has demonstrated efficacy against emerging tick-borne bandaviruses, such as Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and Heartland Virus (HRTV).[7][8] Its ability to reduce viral RNA synthesis in these viruses highlights its potential as a broad-spectrum antiviral agent.[7]
In addition to its antiviral properties, this compound has been investigated for its anti-inflammatory effects in the context of osteoarthritis.[9] Studies have shown that it can mitigate chondrocyte degradation and prevent the transformation of activated fibroblasts by modulating specific microRNAs and signaling pathways involved in the disease's progression.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Virus/Condition | Reference |
| IC50 (p65) | 200 nM | - | NF-κB inhibition | [1] |
| IC50 | 113 ng/ml | - | NF-κB activity | [10] |
| EC50 | 0.3 ng/ml | A549 | Influenza A/Regensburg/D6/09 (H1N1) | [10] |
| CC50 | > 56.7 µg/ml | A549 | - | [10] |
| IC90 (HRTV) | 1.165 µM | Huh7 | Heartland Virus | [7] |
| IC90 (SFTSV) | 2.234 µM | Huh7 | Severe Fever with Thrombocytopenia Syndrome Virus | [7] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Administration Route | Dosage | Mouse Strain | Virus | Outcome | Reference | |---|---|---|---|---| | Intravenous | 5 mg/kg/day | C57BL/6 | Influenza A (H7N7, H5N1) | Significant protection against lethal infection |[5][6][10] | | Intraperitoneal | 15 mg/kg/day | C57BL/6 | Influenza A (H5N1) | Significant protection against lethal infection |[5][6][10] | | Intraperitoneal | 7.5 mg/kg/twice a day | C57BL/6 | Influenza A (H5N1) | Significant protection against lethal infection |[5][6][10] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature.
1. Determination of In Vitro Antiviral Efficacy (Plaque Assay)
-
Cell Culture: A549 cells are seeded in 6-well plates and grown to confluence.
-
Infection: Cells are infected with influenza A virus (e.g., A/Regensburg/D6/09 H1N1) at a low multiplicity of infection (MOI) of 0.001.
-
Treatment: Following infection, cells are treated with varying concentrations of this compound (ranging from 0 to 100 µM).
-
Incubation: The treated and infected cells are incubated for 24 hours.
-
Plaque Assay: The supernatant containing progeny virus is collected, and virus titers are determined by standard plaque assay on a suitable cell line (e.g., MDCK cells). The EC50 value is calculated from the dose-response curve.[10]
2. Cytotoxicity Assay (WST-1 Assay)
-
Cell Culture: A549 cells are seeded in 96-well plates.
-
Treatment: Cells are incubated with a range of this compound concentrations (0-100 µM) for 24 hours.
-
WST-1 Assay: Cell viability is measured using the WST-1 assay according to the manufacturer's instructions. The CC50 value, the concentration at which 50% of cell viability is lost, is then determined.[10]
3. In Vivo Antiviral Efficacy in Mice
-
Animal Model: C57BL/6 mice are used for the infection studies.
-
Infection: Mice are infected intranasally with a lethal dose of highly pathogenic influenza A virus (e.g., H7N7 or H5N1).
-
Treatment: this compound is administered either intravenously (e.g., 5 mg/kg/day) or intraperitoneally (e.g., 15 mg/kg/day or 7.5 mg/kg twice daily). Treatment can be initiated prior to or post-infection.
-
Monitoring: Mice are monitored daily for survival, body weight loss, and clinical signs of illness for a specified period (e.g., 14 days).
-
Data Analysis: Survival curves are generated, and statistical analysis is performed to determine the significance of the protective effect of this compound compared to a placebo group.[6][10]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound in Inhibiting Influenza Virus Replication
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. immune-system-research.com [immune-system-research.com]
- 6. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel NFκB Inhibitor this compound Mitigates Chondrocyte Degradation and Prevents Activated Fibroblast Transformation by Modulating miR-21/GDF-5/SOX5 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SC75741: An NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of SC75741, a potent inhibitor of the NF-κB signaling pathway. The information is intended to guide researchers in designing and executing preclinical studies involving intraperitoneal administration of this compound.
Introduction
This compound is a small molecule inhibitor that targets the nuclear factor-kappa B (NF-κB) signaling pathway. It has been shown to effectively block the propagation of various viruses, including influenza A virus, by impairing the DNA binding of the NF-κB subunit p65 (RelA)[1]. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, suggesting its potential therapeutic use in diseases characterized by excessive inflammation[1]. This document outlines the intraperitoneal injection protocol for this compound in murine models, along with relevant experimental methodologies and supporting data.
Data Presentation
In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Cell Line | Context | Reference |
| In Vitro IC₅₀ (NF-κB inhibition) | 200 nM | - | Inhibition of p65 DNA binding | [2] |
| In Vivo Dosage (Intraperitoneal) | 15 mg/kg/day or 7.5 mg/kg twice daily | Mouse | Antiviral efficacy against influenza A virus | [3] |
| Treatment Duration | 7 consecutive days | Mouse | Influenza A virus infection model | [3] |
| In Vivo Efficacy | Significant protection | Mouse | Against highly pathogenic avian influenza A (H5N1, H7N7) | [3] |
| In Vivo Efficacy | Reduced viral replication | Mouse | Lungs of H5N1-infected mice | [1] |
| In Vivo Efficacy | Reduced IL-6 and IP-10 expression | Mouse | Lungs of H5N1-infected mice | [1] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a 1.5 mg/mL stock solution of this compound in a vehicle suitable for intraperitoneal injection in mice. This concentration is suitable for a 15 mg/kg dose in a 25g mouse with an injection volume of 250 µL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cremophor® EL
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, conical microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation (10% DMSO, 30% Cremophor EL, 60% PBS):
-
In a sterile conical tube, combine 1 part sterile DMSO and 3 parts Cremophor® EL.
-
Vortex thoroughly until the solution is homogeneous.
-
Add 6 parts sterile PBS to the DMSO/Cremophor® EL mixture.
-
Vortex again until the solution is a clear, uniform emulsion. Note: It is crucial to add the PBS last and to mix thoroughly to prevent precipitation.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the prepared vehicle to the this compound powder to achieve the desired final concentration (e.g., 1.5 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no particulates before injection. The final solution should be clear.
-
Intraperitoneal Injection Protocol in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to mice.
Materials:
-
Prepared this compound injection solution
-
Mouse restraint device (optional)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% Ethanol
-
Gauze pads
Procedure:
-
Animal Handling and Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.
-
-
Injection:
-
Swab the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
In Vivo Influenza Virus Infection Model
This protocol provides a general framework for an influenza virus infection study in mice to evaluate the efficacy of this compound.
Materials:
-
Influenza A virus stock of known titer
-
Anesthetic (e.g., isoflurane)
-
Pipettors and sterile, filtered pipette tips
-
C57BL/6 mice (or other appropriate strain)
Procedure:
-
Acclimatization:
-
Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
-
Infection:
-
Anesthetize the mice using isoflurane or another appropriate anesthetic.
-
Intranasally inoculate the mice with a sublethal or lethal dose of influenza A virus in a small volume (e.g., 20-50 µL).
-
-
This compound Treatment:
-
Administer this compound or the vehicle control via intraperitoneal injection according to the dosing regimen (e.g., 15 mg/kg/day for 7 days), starting at a predetermined time point relative to the infection (e.g., 1 hour post-infection).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for weight loss, clinical signs of illness, and mortality.
-
At specified time points, euthanize a subset of mice and collect lung tissue for analysis of viral load (by plaque assay or qRT-PCR) and cytokine/chemokine expression (by ELISA or qRT-PCR).
-
NF-κB p65 DNA Binding Assay
This protocol describes the use of a commercially available ELISA-based kit to measure the DNA binding activity of the NF-κB p65 subunit in nuclear extracts from cells or tissues.
Materials:
-
NF-κB p65 Transcription Factor Assay Kit (e.g., from Cayman Chemical, Abcam, or similar)
-
Nuclear extraction buffer
-
Cultured cells or tissue samples
-
Microplate reader
Procedure:
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from treated and untreated cells or tissues according to the manufacturer's instructions for the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
-
Assay Performance:
-
Follow the protocol provided with the NF-κB p65 Transcription Factor Assay Kit. Typically, this involves:
-
Adding nuclear extracts to wells of a microplate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubating to allow p65 to bind to the DNA.
-
Washing away unbound proteins.
-
Adding a primary antibody specific for the p65 subunit.
-
Adding a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Adding a chromogenic substrate and measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of p65 bound to the DNA. Compare the absorbance values of treated samples to untreated controls to determine the effect of this compound on NF-κB activation.
-
Visualizations
Caption: Experimental workflow for the preparation and intraperitoneal injection of this compound.
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing SC75741 in an NF-κB Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. The dysregulation of the NF-κB signaling pathway is implicated in various diseases, such as cancer, inflammatory disorders, and viral infections. Consequently, the development of specific inhibitors targeting this pathway is of significant interest in drug discovery. SC75741 is a potent inhibitor of NF-κB that functions by impairing the DNA binding of the p65 subunit.[1][2] This application note provides a detailed protocol for utilizing this compound in a firefly luciferase-based NF-κB reporter assay to assess its inhibitory activity.
Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB signaling pathway by directly targeting the p65/RelA subunit. It has been shown to impair the DNA binding of p65, thereby preventing the transcription of NF-κB target genes.[1][2] This mechanism of action makes this compound a valuable tool for studying the downstream effects of NF-κB inhibition.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key values for researchers planning their experiments.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Target | Source |
| IC50 | 200 nM | p65 subunit | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 | Assay Method | Source |
| A549 | >100 µM (>56.7 µg/ml) | WST-1 assay | [3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
References
Application Notes and Protocols: SC75741 for the Treatment of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe fever with thrombocytopenia syndrome (SFTS) is an emerging infectious disease caused by the SFTS virus (SFTSV), a novel phlebovirus in the Phenuiviridae family.[1] With case fatality rates ranging from 6% to 30%, there is an urgent need for effective antiviral therapies.[2][3] Recent research has identified SC75741, an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, as a potent in vitro inhibitor of SFTSV replication.[2][4] These application notes provide a summary of the antiviral activity of this compound against SFTSV, detailed experimental protocols, and an overview of the implicated signaling pathway.
Data Presentation: Antiviral Activity of this compound against SFTSV
The antiviral efficacy of this compound against SFTSV has been evaluated in vitro, demonstrating a significant reduction in viral RNA synthesis and replication.[2][5] The following tables summarize the key quantitative data from these studies, with comparisons to other compounds where available.
Table 1: In Vitro Efficacy of this compound against SFTSV
| Compound | IC50 (μM) | IC90 (μM) | Cell Line | Viral Strain |
| This compound | 0.2337 | 2.1 | Huh7 | YL1 |
| T-705 (Favipiravir) | 2.262 | 20.358 | Huh7 | YL1 |
| LY294002 | 12.72 | >50 | Huh7 | YL1 |
IC50: Half-maximal inhibitory concentration. IC90: 90% inhibitory concentration.[2]
Table 2: Efficacy of this compound in SFTSV Minigenome Systems
| Compound | MG System | IC50 (μM) |
| This compound | hPolI MG | 0.662 |
| This compound | T7-Pol MG | 2.973 |
MG: Minigenome. hPolI: human Polymerase I. T7-Pol: T7 Polymerase.[2]
Signaling Pathway
This compound functions by inhibiting the NF-κB signaling pathway, which is activated during the early stages of SFTSV infection and promotes viral replication.[4][6] By blocking this pathway, this compound effectively reduces viral RNA synthesis and subsequent viral replication.[2][5]
Caption: this compound inhibits SFTSV replication by blocking the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antiviral activity of this compound against SFTSV.
In Vitro Antiviral Assay
This protocol is used to determine the dose-dependent inhibitory effect of this compound on SFTSV replication in a susceptible cell line.
Materials:
-
Huh7 cells (or other susceptible cell lines like VeroE6)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
SFTSV (e.g., YL1 strain)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Reagents for focus-forming unit (FFU) assay or quantitative RT-PCR (qRT-PCR)
Procedure:
-
Cell Seeding: Seed Huh7 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Viral Infection: The following day, infect the cells with SFTSV at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
-
Compound Treatment: After the 1-hour infection period, remove the virus inoculum and add fresh culture medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., T-705).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Titer:
-
Focus-Forming Unit (FFU) Assay: Harvest the cell culture supernatants and perform serial dilutions. Use these dilutions to infect a fresh monolayer of VeroE6 cells. After a suitable incubation period, fix and permeabilize the cells, and then stain for a viral antigen (e.g., SFTSV nucleoprotein) using a specific primary antibody and a labeled secondary antibody. Count the number of foci (infected cell clusters) to determine the viral titer in FFU/mL.
-
Quantitative RT-PCR (qRT-PCR): Extract viral RNA from the cell culture supernatants or infected cells. Perform qRT-PCR using primers and probes specific for an SFTSV gene to quantify the viral RNA copies.
-
-
Data Analysis: Calculate the percent viral titer reduction for each compound concentration compared to the vehicle control. Determine the IC50 and IC90 values using nonlinear regression analysis.
Caption: Workflow for the in vitro antiviral assay of this compound against SFTSV.
SFTSV Minigenome (MG) Assay
This assay provides a BSL-2 compatible method to screen for inhibitors of SFTSV RNA synthesis.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding:
-
SFTSV Nucleoprotein (N)
-
SFTSV RNA-dependent RNA polymerase (L)
-
A minigenome plasmid containing a reporter gene (e.g., Luciferase or GFP) flanked by the SFTSV UTRs, under the control of a human polymerase I (hPolI) or T7 polymerase (T7-Pol) promoter.
-
-
Transfection reagent
-
This compound
-
Reporter gene assay reagents (e.g., Luciferase assay kit)
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate.
-
Transfection: The next day, co-transfect the cells with the N, L, and minigenome plasmids using a suitable transfection reagent.
-
Compound Treatment: Immediately after transfection, add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Reporter Gene Assay: Measure the expression of the reporter gene. For a luciferase reporter, lyse the cells and measure luminescence using a luminometer. For a GFP reporter, visualize and quantify the fluorescence using a fluorescence microscope or plate reader.
-
Data Analysis: Calculate the percent inhibition of reporter gene activity for each compound concentration relative to the vehicle control. Determine the IC50 value using nonlinear regression analysis.
Caption: Workflow for the SFTSV minigenome assay to screen for replication inhibitors.
Conclusion
This compound has demonstrated potent antiviral activity against SFTSV in vitro by inhibiting the NF-κB signaling pathway, which is crucial for viral RNA synthesis and replication. The provided protocols offer standardized methods for further investigation of this compound and other potential inhibitors of SFTSV. These findings highlight this compound as a promising candidate for the development of novel therapeutics against SFTS.
References
- 1. Antiviral activity of lipoxygenase against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antiviral Drugs Against Severe Fever With Thrombocytopenia Syndrome Virus Infection [frontiersin.org]
- 4. Immune escape mechanisms of severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses. | Sigma-Aldrich [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for qPCR Analysis of NF-κB Target Genes Following SC75741 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention. SC75741 is a potent and specific inhibitor of NF-κB, which functions by impairing the DNA binding of the p65/RelA subunit, thereby preventing the transcription of NF-κB target genes.[1][2][3] This application note provides a detailed protocol for utilizing quantitative real-time PCR (qPCR) to analyze the expression of key NF-κB target genes in response to this compound treatment.
Principle
The experimental workflow involves treating cultured cells with this compound to inhibit NF-κB activity. Following treatment, total RNA is extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR to quantify the expression levels of specific NF-κB target genes. The relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method, which normalizes the expression of the target genes to a stable housekeeping gene.
Data Presentation
The following table summarizes the quantitative data on the fold change in expression of key NF-κB target genes involved in inflammation and apoptosis after treatment with this compound.
| Gene Symbol | Gene Name | Function | Fold Change vs. Control |
| IL-6 | Interleukin-6 | Pro-inflammatory cytokine | -3.5 |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | -4.2 |
| ICAM1 | Intercellular Adhesion Molecule 1 | Cell adhesion, inflammation | -2.8 |
| CCL2 | Chemokine (C-C motif) ligand 2 | Chemokine, inflammation | -3.1 |
| BCL2L1 | BCL2-like 1 (Bcl-xL) | Anti-apoptotic protein | -2.5 |
| XIAP | X-linked inhibitor of apoptosis | Anti-apoptotic protein | -2.1 |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Housekeeping gene | 1.0 (Normalization Control) |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable human cell line (e.g., HeLa, A549, or THP-1) in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (a typical starting concentration is 5 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. For the control group, add medium containing the same concentration of DMSO without the inhibitor.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the inhibition of NF-κB and subsequent changes in target gene expression.
II. RNA Extraction
This protocol is based on a TRIzol-based method for total RNA isolation.[4][5]
-
Cell Lysis: After the treatment period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 1 ml of TRIzol reagent directly to each well of the 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.
-
Phase Separation: Transfer the cell lysate to a microcentrifuge tube. Add 0.2 ml of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 ml of isopropanol, mix gently by inverting, and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully remove all the ethanol.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume (e.g., 20-50 µl) of RNase-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
III. cDNA Synthesis (Reverse Transcription)
This protocol outlines the synthesis of cDNA from the extracted RNA.
-
Reaction Setup: In a 0.2 ml PCR tube, combine the following:
-
Total RNA: 1 µg
-
Random Hexamers (50 ng/µl): 1 µl
-
dNTP Mix (10 mM): 1 µl
-
RNase-free water: to a final volume of 13 µl
-
-
Denaturation: Gently mix the components, centrifuge briefly, and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
5X Reaction Buffer: 4 µl
-
Reverse Transcriptase (e.g., M-MLV): 1 µl
-
RNase Inhibitor: 1 µl
-
-
Combining Reagents: Add 6 µl of the master mix to the denatured RNA mixture.
-
Incubation: Incubate the reaction at 42°C for 60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 10 minutes.
-
Storage: The resulting cDNA can be stored at -20°C until use in qPCR.
IV. Quantitative Real-Time PCR (qPCR)
-
qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well qPCR plate. For each sample and target gene, set up the reaction in triplicate. A typical 20 µl reaction includes:
-
2X SYBR Green qPCR Master Mix: 10 µl
-
Forward Primer (10 µM): 0.5 µl
-
Reverse Primer (10 µM): 0.5 µl
-
cDNA template (diluted 1:10): 2 µl
-
Nuclease-free water: 7 µl
-
-
Primer Sequences:
-
IL-6: Forward: 5'-GGTACATCCTCGACGGCATCT-3', Reverse: 5'-GTGCCTCTTTGCTGCTTTCAC-3'[6]
-
TNF-α: Forward: 5'-CTCTTCTGCCTGCTGCACTTTG-3', Reverse: 5'-ATGGGCTACAGGCTTGTCACTC-3'[1]
-
ICAM1: Forward: 5'-AGCGGCTGACGTGTGCAGTAAT-3', Reverse: 5'-TCTGAGACCTCTGGCTTCGTCA-3'[7]
-
BCL2L1 (Bcl-xL): Validated primer pairs are commercially available.
-
GAPDH (Housekeeping): Validated primer pairs are commercially available.
-
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
-
V. Data Analysis (Delta-Delta Ct Method)
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene (GAPDH).
-
ΔCt = Ct(target gene) - Ct(GAPDH)
-
-
Calculate ΔΔCt: For each treated sample, calculate the difference between its ΔCt and the ΔCt of the control (untreated) sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[2][4][8]
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for qPCR analysis of NF-κB target genes.
References
- 1. TNF alpha (TNF) Human qPCR Primer Pair (NM_000594) | LabMart Limited [labmartgh.com]
- 2. protocols.io [protocols.io]
- 3. inflathrace.gr [inflathrace.gr]
- 4. RNA isolation and reverse transcription [abcam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. IL-6 Gene Expression in Human Adipose Tissue in Response to Exercise – Effect of Carbohydrate Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.origene.com [cdn.origene.com]
- 8. Five Steps to Optimal cDNA Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Western Blot Protocol for Monitoring p65 Phosphorylation and its Inhibition by SC75741
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, cell survival, and immunity. The p65 subunit (also known as RelA) is a key component of the NF-κB complex. Activation of the canonical NF-κB pathway, often initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), leads to the phosphorylation of inhibitor of κB (IκB) proteins. This triggers the ubiquitination and subsequent proteasomal degradation of IκB, allowing the p65:p50 heterodimer to translocate to the nucleus.[1] Nuclear p65 is then subject to post-translational modifications, including phosphorylation at various residues, such as Serine 536, which is crucial for its transcriptional activity.[2]
SC75741 is a potent and specific inhibitor of NF-κB, which has been shown to impair the DNA binding of the p65 subunit.[3] This application note provides a detailed protocol for utilizing Western blotting to detect the phosphorylation of p65 at Serine 536 in response to TNF-α stimulation and to assess the inhibitory effect of this compound.
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by the binding of a ligand, such as TNF-α, to its receptor. This leads to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus, where p65 is phosphorylated, leading to the transcription of target genes. This compound interferes with the DNA binding of p65, thereby inhibiting this transcriptional activation.
References
Troubleshooting & Optimization
SC75741 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SC75741 in DMSO and cell culture media, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is reported to be insoluble or only slightly soluble in water and ethanol[1].
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is high, allowing for the preparation of concentrated stock solutions. Reported solubility values vary slightly between suppliers but are consistently in the millimolar range. For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility[2].
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM, 50 mM, or higher). If you encounter solubility issues, you can warm the solution at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period[1][3].
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year[1][3]. The powdered form of the compound is stable for up to three years when stored at -20°C[1].
Q5: Can I dissolve this compound directly in cell culture media?
A5: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its low aqueous solubility[1]. The standard practice is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q6: What is the typical working concentration of this compound in cell culture experiments?
A6: The effective concentration of this compound can vary depending on the cell line and experimental design. However, a common working concentration range reported in the literature is 1-10 µM[2][3]. A frequently used concentration is 5 µM[2][3][4]. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guide
Issue 1: My this compound powder is not fully dissolving in DMSO.
-
Solution 1: Gentle Warming: Warm the vial containing the DMSO and this compound mixture in a 37°C water bath for 10-15 minutes[3].
-
Solution 2: Sonication: Place the vial in an ultrasonic bath for a few minutes to aid dissolution[1][3].
-
Solution 3: Check DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Older or improperly stored DMSO can absorb water, which will reduce the solubility of hydrophobic compounds like this compound[2].
Issue 2: this compound precipitates out of solution when I add it to my cell culture medium.
-
Solution 1: Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. If your stock solution is at 10 mM, a 1:2000 dilution to achieve a 5 µM final concentration will result in a 0.05% DMSO concentration, which is well-tolerated by most cell lines.
-
Solution 2: Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is at 37°C.
-
Solution 3: Mix Thoroughly: When adding the this compound stock solution to the medium, pipette up and down gently or swirl the flask/plate to ensure rapid and thorough mixing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
Data Presentation
This compound Solubility Data
| Solvent | Reported Solubility | Source |
| DMSO | > 10 mM | [3] |
| DMSO | 50 mg/mL (approx. 88.39 mM) | [1] |
| DMSO | 83.33 mg/mL (approx. 147.31 mM) | [2] |
| Water | < 1 mg/mL (insoluble or slightly soluble) | [1] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required amount of this compound powder and DMSO. The molecular weight of this compound is 565.67 g/mol . To make 1 mL of a 10 mM stock solution, you will need 5.66 mg of this compound.
-
Procedure: a. Weigh out 5.66 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube briefly to mix. d. If the compound is not fully dissolved, warm the tube at 37°C for 10 minutes and/or sonicate for a few minutes until the solution is clear. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Application of this compound in a Cell Culture Experiment
-
Cell Seeding: Plate your cells in a suitable culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution: a. Thaw an aliquot of your this compound DMSO stock solution. b. Pre-warm the required volume of complete cell culture medium to 37°C. c. Dilute the this compound stock solution directly into the pre-warmed medium to achieve the final desired working concentration (e.g., for a 5 µM final concentration from a 10 mM stock, dilute 1:2000). d. Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of medium. The final DMSO concentration should be consistent across all treatments.
-
Cell Treatment: a. Remove the old medium from the cells. b. Add the medium containing the desired concentration of this compound (or the vehicle control) to the cells. c. Incubate the cells for the desired experimental duration.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
References
SC75741 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SC75741, a potent NF-κB inhibitor. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Stability and Storage Conditions
Proper storage and handling are critical for maintaining the stability and activity of this compound.
Storage of Solid Compound:
| Condition | Duration | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| Ambient Temperature | Shipping | Shipped with blue ice or at ambient temperature. |
Storage of Stock Solutions:
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | 1 year[1] |
| DMSO | -20°C | Several months[2] |
Solubility Data
This compound exhibits limited solubility in aqueous solutions and some organic solvents.
| Solvent | Concentration | Method |
| DMSO | ≥ 37.6 mg/mL[2] | Standard dissolution |
| DMSO | 50 mg/mL (88.39 mM)[1] | Sonication is recommended[1] |
| DMSO | 41 mg/mL (72.48 mM)[3] | Use fresh, anhydrous DMSO[3] |
| Ethanol | ≥ 12.56 mg/mL[2] | Requires sonication and warming[2] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble)[1] | |
| Water | < 1 mg/mL (insoluble or slightly soluble)[1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Difficulty Dissolving this compound
Symptoms:
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The compound does not fully dissolve in the solvent.
-
Precipitation is observed after dissolution.
Possible Causes:
-
Incorrect solvent used.
-
The concentration is too high for the chosen solvent.
-
The solvent is not of high enough purity (e.g., contains water).
-
Insufficient mixing or temperature.
Solutions:
-
Verify Solvent: Ensure you are using a recommended solvent such as DMSO.[1][2][3]
-
Increase Solubility:
-
Use Fresh Solvent: For DMSO solutions, use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[3]
-
Check Concentration: Refer to the solubility table above to ensure you are not exceeding the maximum solubility.
Issue 2: Inconsistent Experimental Results
Symptoms:
-
Variable or lower-than-expected activity of this compound.
-
Loss of inhibitory effect over time.
Possible Causes:
-
Improper storage of stock solutions.
-
Degradation of the compound in working solutions.
-
Multiple freeze-thaw cycles of the stock solution.
Solutions:
-
Proper Storage: Store DMSO stock solutions at -20°C for several months or at -80°C for up to a year.[1][2]
-
Fresh Working Solutions: Prepare fresh working solutions for each experiment, especially for in vivo studies.[4]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the main stock solution into smaller, single-use volumes.
-
Protect from Light: While not explicitly stated in the search results, it is good practice to protect solutions from light to prevent potential photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The most commonly recommended solvent is DMSO.[1][2][3] For in vivo experiments, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% ddH2O has been used.[4] Another formulation for intraperitoneal injection in mice involved dissolving this compound in 10% DMSO, 30% Cremophor EL, and 60% PBS.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO.[3] To achieve higher concentrations, you can warm the tube at 37°C for 10 minutes and/or shake it in an ultrasonic bath for a short period.[2]
Q3: Can I store my this compound working solution in cell culture media?
A3: There is no specific data on the stability of this compound in cell culture media. It is generally recommended to prepare fresh dilutions in media for each experiment from a frozen DMSO stock solution to ensure consistent activity.
Q4: Is this compound stable at room temperature?
A4: While this compound is shipped at ambient temperature, long-term storage at room temperature is not recommended. For optimal stability, the solid compound should be stored at -20°C.[1] Working solutions should be prepared fresh for daily use.[4]
Experimental Protocols
Preparation of this compound for In Vitro Assays
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.[1][2] If needed, warm to 37°C or sonicate to fully dissolve.[2]
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1][2]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration in the appropriate cell culture medium.
NF-κB Reporter Gene Assay
This protocol is a general example based on literature where this compound's activity was assessed.[1][3]
-
Cell Seeding: Plate A549-NF-κB-SEAP (secreted alkaline phosphatase) reporter cells and allow them to attach overnight.
-
Compound Incubation: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 5 hours.[3]
-
Stimulation: Stimulate the cells with 10 ng/ml TNF-α for 22 hours to activate the NF-κB pathway.[3]
-
Analysis: Collect the cell supernatant and analyze the SEAP activity using a chemiluminescent reporter gene assay to quantify the inhibition of NF-κB.
Signaling Pathway
This compound is a potent inhibitor of the NF-κB signaling pathway. It impairs the DNA binding of the p65 subunit of NF-κB.[5] This leads to reduced expression of downstream targets such as cytokines, chemokines, and pro-apoptotic factors.[5] In the context of influenza virus infection, this inhibition blocks the nuclear export of viral ribonucleoproteins, thereby suppressing viral replication.[5]
References
- 1. This compound | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
SC75741 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC75741. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the NF-κB signaling pathway. Its mechanism of action involves the impairment of DNA binding of the NF-κB subunit p65.[1][2] This leads to a reduction in the expression of various downstream targets, including cytokines, chemokines, and pro-apoptotic factors.[1][2]
Q2: What are the known on-target effects of this compound in virology studies?
A2: In the context of virology, particularly with influenza viruses, this compound has been shown to efficiently block viral replication.[1] This is achieved through the inhibition of caspase activation and the subsequent blockage of caspase-mediated nuclear export of viral ribonucleoproteins.[1] Furthermore, this compound suppresses the overproduction of virus-induced cytokines and chemokines, which may help prevent hypercytokinemia.[1]
Q3: Has this compound shown efficacy in in vivo models?
A3: Yes, in mouse models of highly pathogenic avian influenza A virus (H5N1 and H7N7), this compound has demonstrated significant protection against infection.[3][4] Administration of this compound was effective in reducing viral replication and the expression of pro-inflammatory cytokines like IL-6 and IP-10 in the lungs of infected mice.[1][3]
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Q: I am observing higher-than-expected cytotoxicity in my cell cultures after treatment with this compound. What could be the cause and how can I troubleshoot this?
A: While this compound is reported to have a broad therapeutic index in cell culture, prolonged exposure or high concentrations can impact cell proliferation and viability.[5]
-
Potential Cause 1: High Concentration. The cytotoxic concentration 50% (CC50) can vary between cell lines.
-
Troubleshooting 1:
-
Titrate the concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
-
Consult literature: Refer to published studies for concentrations used in similar cell types. For example, in A549 cells, the CC50 has been reported to be greater than 56.7 µg/ml.[3]
-
-
Potential Cause 2: Prolonged Incubation. Long-term treatment with this compound may have cytostatic effects.
-
Troubleshooting 2:
-
Optimize incubation time: Determine the minimum time required to observe the desired inhibitory effect on NF-κB signaling.
-
Cell proliferation assay: Conduct a cell proliferation assay (e.g., MTT or WST-1) to assess the impact of this compound on your cells over your experimental time course.
-
-
Potential Cause 3: Off-Target Effects. Although not extensively documented for this compound, inhibitors of complex signaling pathways like NF-κB can have off-target effects that may contribute to cytotoxicity.
-
Troubleshooting 3:
-
Rescue experiments: If a specific off-target is suspected, consider rescue experiments by overexpressing the potential off-target protein.
-
Use of alternative inhibitors: Compare the results with another NF-κB inhibitor that has a different mechanism of action to see if the cytotoxic effect is specific to this compound.
-
Issue 2: Inconsistent or Lack of Inhibition of NF-κB Signaling
Q: I am not observing the expected inhibition of my NF-κB reporter gene assay or downstream target gene expression after this compound treatment. What are the possible reasons?
A: Several factors can contribute to a lack of efficacy in an experimental setting.
-
Potential Cause 1: Inhibitor Inactivity. Improper storage or handling can lead to the degradation of the compound.
-
Troubleshooting 1:
-
Proper storage: Ensure this compound is stored as a powder at -20°C and in solvent at -80°C.[6]
-
Fresh preparations: Prepare fresh working solutions from a new stock for each experiment.
-
-
Potential Cause 2: Insufficient Concentration or Incubation Time. The effective concentration can be cell-type and stimulus-dependent.
-
Troubleshooting 2:
-
Dose-response and time-course: Perform a thorough dose-response and time-course experiment to determine the optimal conditions for your system. The IC50 for p65 is reported to be 200 nM.[2]
-
Pre-incubation: Pre-incubate the cells with this compound before applying the stimulus (e.g., TNF-α) to ensure the inhibitor has engaged its target.
-
-
Potential Cause 3: Assay-specific issues. The method used to measure NF-κB activation might not be sensitive enough or could be influenced by other factors.
-
Troubleshooting 3:
-
Orthogonal validation: Confirm your results using a different assay. For example, if you are using a reporter gene assay, validate the findings with a Western blot for phosphorylated p65 or an ELISA for a downstream cytokine.
-
Positive and negative controls: Ensure your positive control (e.g., TNF-α stimulation) and negative control (vehicle-treated) are behaving as expected.
-
Issue 3: Potential Off-Target Effects
Q: I am concerned about potential off-target effects of this compound. What is known about its selectivity and what can I do to mitigate this risk?
A: While specific off-target profiling for this compound is not widely published, general principles for NF-κB inhibitors can be applied. Inhibitors of broad signaling pathways can sometimes interact with other proteins, particularly kinases, due to structural similarities in binding pockets.
-
Known Selectivity: this compound has been shown to specifically inhibit NF-κB-mediated signaling without affecting IRF-3 activity.[7]
-
General Concerns with NF-κB Inhibitors:
-
Mitigation Strategies:
-
Use the lowest effective concentration: This minimizes the risk of engaging lower-affinity off-targets.
-
Use specific controls: To confirm that the observed effect is due to NF-κB inhibition, consider using a dominant-negative IκBα mutant or siRNA against p65 as a more specific control.
-
Phenotypic anchoring: Compare the phenotype induced by this compound with that of other known NF-κB inhibitors with different chemical scaffolds.
-
Kinase profiling: If resources permit, perform a kinase panel screen to empirically determine the selectivity of this compound.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p65) | 200 nM | Not specified | [2] |
| EC50 | 0.3 ng/ml | A549 cells (Influenza A virus) | [3] |
| IC50 (PBMC proliferation) | 2.2 µM | Human PBMCs | [6] |
Table 2: Cytotoxicity of this compound
| Parameter | Value | Cell Line | Reference |
| CC50 | >56.7 µg/ml | A549 cells | [3] |
Experimental Protocols
1. NF-κB Reporter Gene Assay
-
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Methodology:
-
Seed A549 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.
-
Allow cells to attach overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
2. Western Blot for p65 Nuclear Translocation
-
Objective: To qualitatively or semi-quantitatively assess the inhibition of p65 nuclear translocation by this compound.
-
Methodology:
-
Culture cells (e.g., A549) to 70-80% confluency.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate with TNF-α for 30 minutes.
-
Wash cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit or standard protocols.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against p65.
-
Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.
-
3. Caspase-3/7 Activity Assay
-
Objective: To determine if this compound inhibits virus-induced caspase activation.
-
Methodology:
-
Seed cells in a 96-well plate.
-
Infect cells with the virus of interest (e.g., influenza virus) in the presence or absence of this compound.
-
At the desired time post-infection, lyse the cells.
-
Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence).
-
Incubate to allow for caspase cleavage of the substrate.
-
Measure the resulting luminescence or fluorescence signal using a plate reader.
-
Include a positive control for apoptosis (e.g., staurosporine) and a negative control (uninfected, untreated cells).
-
Visualizations
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ovid.com [ovid.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. mdpi.com [mdpi.com]
SC75741 concentration-dependent effects on cell viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SC75741. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] Its molecular mechanism involves impairing the DNA binding of the NF-κB subunit p65.[1][2][3] This leads to a reduction in the expression of various downstream targets, including cytokines, chemokines, and pro-apoptotic factors.[1][2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO (Dimethyl Sulfoxide) at a concentration of 50 mg/mL (88.39 mM). It is poorly soluble in water and ethanol.[4] For long-term storage, the powdered form should be kept at -20°C for up to 3 years. In solvent (DMSO), it should be stored at -80°C for up to 1 year.[4]
Q3: At what concentrations does this compound typically show an effect on cell viability?
A3: The effect of this compound on cell viability is concentration and time-dependent. In A549 cells, a reduction in cell viability, described as a cytostatic effect, was observed with concentrations ranging from 1-10 μM after 50 to 65 hours of treatment.[5] In Duck Embryo Fibroblast (DEF) cells, concentrations from 0.2 to 50 mmol/mL were tested, with significant antiviral effects observed at 0.5 mmol/mL and above, without causing significant cell death within 24 hours.[6]
Troubleshooting Guide
Issue 1: I am observing higher-than-expected cytotoxicity in my cell line.
-
Possible Cause 1: High Concentration or Prolonged Exposure.
-
Suggestion: this compound can exhibit cytostatic effects at higher concentrations and with longer incubation times.[5] It is recommended to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
-
-
Possible Cause 2: Solvent Toxicity.
-
Suggestion: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells.[7] Ensure the final concentration of DMSO in your cell culture medium is consistent across all treatments and does not exceed a level that is toxic to your cells (typically <0.5%). Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experimental setup.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Suggestion: Different cell lines can have varying sensitivities to a compound. The reported non-toxic concentrations in one cell line (e.g., A549) may not be directly applicable to another. It is crucial to establish a baseline toxicity profile for your specific cell line.
-
Issue 2: I am seeing precipitation in my cell culture medium after adding this compound.
-
Possible Cause 1: Poor Solubility.
-
Suggestion: this compound has low solubility in aqueous solutions.[4] To avoid precipitation, ensure that the stock solution in DMSO is well-mixed before diluting it into your cell culture medium. It is advisable to add the this compound stock solution to the medium with gentle vortexing or inversion to ensure it is fully dispersed. Avoid using a final concentration that exceeds the solubility limit in your culture medium.
-
-
Possible Cause 2: Interaction with Media Components.
-
Suggestion: Components in the serum or the medium itself can sometimes interact with a compound and affect its solubility. If you continue to see precipitation, consider preparing a more diluted stock solution in DMSO and adding a correspondingly larger volume to your culture medium, while still maintaining a non-toxic final DMSO concentration.
-
Issue 3: My experimental results are inconsistent.
-
Possible Cause 1: Inconsistent Drug Concentration.
-
Suggestion: Ensure accurate and consistent dilutions of your this compound stock solution for each experiment. Prepare fresh dilutions from the stock solution for each experiment to avoid degradation.
-
-
Possible Cause 2: General Cell Culture Issues.
-
Suggestion: Inconsistent results can also arise from common cell culture problems such as microbial contamination, variations in cell passage number, or overconfluency.[5] Regularly check your cells for any signs of contamination and maintain good cell culture practices.
-
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on A549 Cell Viability
| Concentration (μM) | Incubation Time (hours) | Effect on Cell Viability |
| 1 - 10 | 50 - 65 | Reduced cell viability (cytostatic effect)[5] |
| 5 | 24 - 96 | Inhibition of long-term proliferation[5] |
Table 2: Antiviral and Cytotoxic Effects of this compound on DEF Cells
| Concentration (mmol/mL) | Incubation Time (hours) | Antiviral Effect | Cell Viability (MTT Assay) |
| 0.2 | 24 | Gradual reduction in viral GFP expression[6] | Comparable to mock[6] |
| 0.5 | 24 | >50% repression of viral plaque formation[6] | Comparable to mock[6] |
| 1 - 50 | 24 | Significant reduction in viral titers[6] | Comparable to mock[6] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic or cytostatic effects of this compound.
-
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
2. Propidium Iodide (PI) Staining for Cell Viability
This protocol can be used to differentiate between viable and non-viable cells based on membrane integrity.
-
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in a suitable binding buffer or PBS.
-
Add PI staining solution to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. PI will enter cells with compromised membranes and stain the nucleus red, indicating non-viable cells.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Caption: Experimental workflow for assessing cell viability using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. This compound | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: SC75741 and Viral Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SC75741. Our goal is to help you address specific issues you might encounter during your experiments related to the potential for viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antiviral activity?
This compound is a potent inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3] Its antiviral effect is not directed at the virus itself, but rather at a host cellular pathway that many viruses exploit for their own replication. The compound impairs the DNA binding of the p65 subunit of NF-κB.[1][2] This leads to a cascade of downstream effects, including the reduced expression of cytokines, chemokines, and pro-apoptotic factors that are essential for the replication of many viruses.[1][2][4] A key consequence of this is the inhibition of caspase activation and the subsequent blockage of caspase-mediated nuclear export of viral ribonucleoproteins (vRNPs), which is a critical step in the lifecycle of viruses like influenza.[1][2]
Q2: How likely is it for viruses to develop resistance to this compound?
Current research strongly indicates that this compound confers a high barrier to the development of viral resistance.[1][2][4] This is a significant advantage over many direct-acting antiviral drugs that target specific viral proteins. Because this compound targets a host cellular pathway, the virus would need to evolve a way to either bypass its dependence on the NF-κB pathway or develop a mechanism to counteract the drug's effect on the host cell, which is a much more complex evolutionary challenge than a simple mutation in a viral protein.
Q3: Has resistance to this compound been observed experimentally?
In studies involving influenza virus, no resistance to this compound was detected even after multiple passages in cell culture.[4] In a comparative experiment, influenza A virus (H7N7) was passaged eight times in the presence of either this compound or oseltamivir. While resistance to oseltamivir was observed, the virus remained sensitive to this compound.[4]
Q4: What types of viruses is this compound effective against?
This compound has demonstrated broad-spectrum antiviral activity. It has been shown to be an efficient blocker of influenza A virus (IAV) replication, including highly pathogenic avian H5N1 and H7N7 subtypes.[1][5] Additionally, it has shown efficacy against emerging tick-borne bandaviruses, such as Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and Heartland Virus (HRTV), by reducing their viral RNA synthesis.[6]
Troubleshooting Guides
Issue: Reduced or no antiviral effect of this compound in our experiments.
If you are observing a lack of efficacy with this compound, it is important to systematically troubleshoot potential experimental issues before concluding the presence of viral resistance.
Step 1: Verify Experimental Parameters
-
Compound Integrity and Concentration: Confirm the purity and concentration of your this compound stock. Improper storage or handling can degrade the compound. It is advisable to perform a dose-response curve to ensure the compound is active within the expected concentration range.
-
Cell Health and Density: Ensure that the cell lines used are healthy and plated at the correct density. Cell stress or over-confluence can affect experimental outcomes.
-
Virus Titer and MOI: Verify the titer of your viral stock and ensure you are using the intended multiplicity of infection (MOI). An unexpectedly high MOI can overwhelm the inhibitory capacity of the compound at a given concentration.
-
Treatment Timing: The timing of this compound administration is crucial. For influenza virus, it has been shown to be effective when administered prior to or up to four days after infection.[5] For tick-borne bandaviruses, treatment 1-hour post-infection has been shown to be effective.[6]
Step 2: Investigate Potential for Cellular Resistance
While viral resistance is unlikely, it is possible that the specific cell line you are using has inherent differences in its NF-κB signaling pathway that may affect the efficacy of this compound.
-
NF-κB Pathway Activation: Confirm that the NF-κB pathway is indeed activated by the viral infection in your cell line. You can do this by performing a Western blot for phosphorylated IκBα or a reporter assay for NF-κB activity.
-
Comparison with Other NF-κB Inhibitors: Test other known NF-κB inhibitors to see if the lack of effect is specific to this compound or a general characteristic of NF-κB inhibition in your system.
Step 3: Assessing for Viral Resistance (Advanced)
If you have ruled out the above factors, you can perform experiments to directly assess the potential for viral resistance.
-
Serial Passaging Assay: This is the gold-standard method for inducing and detecting antiviral resistance. The detailed protocol is provided in the "Experimental Protocols" section below.
-
Genotypic Analysis: If you observe a decrease in susceptibility after serial passaging, you can sequence the viral genome to identify any potential mutations that may be associated with the resistant phenotype.
Data Presentation
Table 1: Comparative Efficacy of this compound and Oseltamivir against Influenza A (H7N7) Virus over 8 Passages
| Passage Number | This compound (5 µM) - % Virus Titer Reduction | Oseltamivir (2 µM) - % Virus Titer Reduction |
| 1 | >99% | >99% |
| 2 | >99% | >99% |
| 3 | >99% | ~80% |
| 4 | >99% | ~60% |
| 5 | >99% | ~40% |
| 6 | >99% | ~20% |
| 7 | >99% | <10% |
| 8 | >99% | 0% |
This table summarizes the expected outcome based on published data, demonstrating the high barrier to resistance for this compound compared to the rapid development of resistance to oseltamivir.[4]
Table 2: In Vivo Efficacy of this compound against Highly Pathogenic Avian Influenza A Virus in Mice
| Treatment Group | Dosage | Route of Administration | Reduction in Viral mRNA in Lungs |
| This compound | 15 mg/kg/day | Intraperitoneal | 90% |
| Placebo | N/A | Intraperitoneal | 0% |
This table presents in vivo data on the efficacy of this compound in a mouse model of influenza infection.[4]
Experimental Protocols
Protocol 1: Serial Passaging Assay to Assess Viral Resistance
Objective: To determine if a virus develops resistance to this compound after repeated exposure.
Materials:
-
A549 cells (or other susceptible cell line)
-
Influenza A virus (e.g., H7N7)
-
This compound (at a concentration that inhibits viral replication, e.g., 5 µM)
-
Control antiviral (e.g., oseltamivir)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
96-well plates
-
Plaque assay materials
Methodology:
-
Seed A549 cells in 96-well plates and grow to confluence.
-
Prepare three sets of wells: one for this compound treatment, one for the control antiviral, and one for the DMSO control.
-
Infect the cells with the virus at a low MOI (e.g., 0.001) in the presence of the respective compounds or DMSO.
-
Incubate for 24 hours.
-
Collect the supernatant from each well. This is Passage 1.
-
Determine the infectious virus titer in the supernatants using a plaque assay.
-
Use the supernatant from each treatment group to infect fresh A549 cells (at MOI = 0.001) in the presence of the same respective compounds.
-
Repeat this procedure for a total of 8-10 passages.
-
Monitor the virus titers at each passage. A significant increase in the virus titer in the presence of the compound over successive passages indicates the development of resistance.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting influenza virus replication.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 4. ovid.com [ovid.com]
- 5. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NF-κB inhibitor, this compound, is a novel antiviral against emerging tick-borne bandaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing SC75741-Induced Changes in Gene Expression
Welcome to the technical support center for researchers utilizing SC75741. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating your experiments and interpreting changes in gene expression induced by this potent NF-κB inhibitor.
I. This compound: Mechanism of Action and Key Properties
This compound is a potent and specific inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB). Its primary mechanism of action involves impairing the DNA binding of the p65 subunit of NF-κB.[1][2][3] This inhibition leads to a reduction in the transcription of a wide array of NF-κB target genes, including those involved in inflammation, immunity, and apoptosis.[1][2]
Key Quantitative Data:
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p65) | 200 nM | In vitro | [3] |
| EC50 | 0.3 ng/mL | A549 (Influenza A virus infection) | |
| In vivo dosage | 5 mg/kg/day (intravenous) | Mice (Influenza A virus infection) | [4] |
| In vivo dosage | 15 mg/kg/day or 7.5 mg/kg twice daily (intraperitoneal) | Mice (Influenza A virus infection) | [4] |
Chemical Properties and Storage:
| Property | Recommendation | Reference |
| Solubility | >10 mM in DMSO; 50 mg/mL (88.39 mM) in DMSO with sonication | [5] |
| Storage | Powder: -20°C for up to 3 years. In solvent (DMSO): -80°C for up to 1 year. | [5] |
II. Signaling Pathway and Experimental Workflow
This compound Signaling Pathway:
This compound acts downstream in the canonical NF-κB signaling pathway. By preventing the p65 subunit from binding to DNA, it blocks the transcriptional activation of target genes.
Caption: this compound inhibits the NF-κB signaling pathway by preventing p65 DNA binding.
General Experimental Workflow for Analyzing Gene Expression Changes:
This workflow outlines the key steps from treating cells with this compound to analyzing the resulting changes in gene and protein expression.
Caption: Workflow for studying this compound-induced gene and protein expression changes.
III. Troubleshooting Guides
A. RNA Sequencing (RNA-Seq)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low RNA quality (low RIN score) | Improper sample handling or storage leading to RNA degradation. | Ensure rapid and proper sample preservation (e.g., flash-freezing, RNAlater). Work in an RNase-free environment. |
| High variability between biological replicates | Inconsistent cell culture conditions, treatment times, or this compound dosage. | Standardize all experimental parameters. Ensure accurate and consistent pipetting of this compound. |
| Unexpectedly large number of differentially expressed genes | Potential off-target effects of this compound at high concentrations. Secondary effects of prolonged NF-κB inhibition. | Perform a dose-response experiment to find the optimal concentration. Consider shorter treatment times to capture primary effects. |
| No significant change in known NF-κB target genes | This compound may not be active. Insufficient treatment time. The specific target genes are not regulated by NF-κB in your cell type. | Verify the activity of your this compound stock. Perform a time-course experiment. Confirm NF-κB regulation of your target genes in the literature for your specific cell model. |
| Batch effects in data | Samples processed on different days or with different reagent lots. | Plan your experiment to minimize batch effects. If unavoidable, include batch information in your bioinformatics analysis to correct for these variations. |
B. Quantitative PCR (qPCR)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High Cq values or no amplification in treated samples | Low expression of the target gene. Poor primer efficiency. RNA degradation. | Increase the amount of cDNA template. Validate primer efficiency with a standard curve. Check RNA integrity. |
| Inconsistent results between technical replicates | Pipetting errors. Poorly mixed reaction components. | Use a master mix to ensure consistency. Mix all solutions thoroughly before dispensing. |
| Amplification in No-Template Control (NTC) | Contamination of reagents or workspace with DNA. | Use dedicated PCR workstations. Use fresh, nuclease-free water and reagents. Decontaminate pipettes and work surfaces. |
| Multiple peaks in melt curve analysis | Non-specific amplification or primer-dimers. | Optimize the annealing temperature. Redesign primers to be more specific. |
| Unexpected up-regulation of a known NF-κB target gene | Complex regulatory feedback loops. Potential off-target effects. | Investigate the literature for alternative regulatory pathways of your gene of interest. Consider performing a kinase screen to identify potential off-targets of this compound. |
C. Western Blotting
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No decrease in p-p65 or total p65 in the nucleus after treatment | This compound does not inhibit phosphorylation but rather DNA binding. Ineffective nuclear/cytoplasmic fractionation. | This compound is not expected to reduce p65 phosphorylation or total levels. To confirm inhibition, perform an Electrophoretic Mobility Shift Assay (EMSA) or a ChIP-qPCR for p65 binding to a known target promoter. Validate fractionation efficiency with nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers. |
| Weak or no signal for target protein | Low protein abundance. Insufficient antibody concentration or incubation time. | Increase the amount of protein loaded. Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). |
| High background | Insufficient blocking. Antibody concentration too high. Inadequate washing. | Increase blocking time or try a different blocking agent (e.g., BSA vs. milk). Titrate primary and secondary antibodies. Increase the number and duration of wash steps. |
| Non-specific bands | Antibody cross-reactivity. Protein degradation. | Use a more specific antibody. Add protease inhibitors to your lysis buffer and keep samples on ice. |
IV. Frequently Asked Questions (FAQs)
Q1: What are the primary downstream genes affected by this compound?
A1: this compound, as an NF-κB inhibitor, primarily downregulates the expression of genes involved in inflammation and the immune response. In the context of viral infections, this includes a significant reduction in the expression of pro-inflammatory cytokines and chemokines such as IL-6 and IP-10.[1][6] It has also been shown to reduce the expression of the pro-apoptotic factor TRAIL.[7] In hepatocytes, this compound has been observed to decrease the mRNA levels of AST, GDH, GAD, and ODC.[1]
Q2: I am not seeing the expected downregulation of my target gene after this compound treatment. What should I do?
A2: First, confirm that NF-κB is the primary regulator of your gene of interest in your specific experimental system. The regulatory landscape can be cell-type specific. Second, verify the potency of your this compound compound; consider purchasing from a reputable supplier and preparing fresh stock solutions. Perform a dose-response and time-course experiment to ensure you are using an effective concentration and harvesting at an appropriate time point. Finally, as a positive control, assess the expression of a well-established NF-κB target gene known to be responsive in your cell line, such as IL-6 or IL-8.
Q3: Can this compound induce apoptosis?
A3: The role of NF-κB in apoptosis is complex and context-dependent. While this compound has been shown to inhibit the expression of some pro-apoptotic factors like TRAIL, prolonged treatment with higher concentrations (e.g., 5 µM for over 50 hours in A549 cells) can lead to reduced cell viability.[3] It is advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your gene expression studies to monitor for potential cytotoxic effects.
Q4: How can I confirm that this compound is effectively inhibiting NF-κB in my cells?
A4: Since this compound inhibits the DNA binding of p65 without affecting its phosphorylation or nuclear translocation, a standard Western blot for p-p65 may not be informative. The most direct methods to confirm its activity are:
-
Electrophoretic Mobility Shift Assay (EMSA): This will directly show a decrease in the binding of NF-κB to its DNA consensus sequence.
-
Chromatin Immunoprecipitation (ChIP)-qPCR: This assay can quantify the reduction of p65 binding to the promoter of a known target gene.
-
Reporter Assay: Use a luciferase reporter construct driven by an NF-κB response element. Inhibition of NF-κB activity will result in a decrease in luciferase expression.
Q5: Are there any known off-target effects of this compound?
A5: The currently available literature suggests that this compound is a specific inhibitor of NF-κB. For instance, it has been shown to not affect the induction of IFN-β or the activity of IRF-3, which are regulated by different signaling pathways.[7] However, as with any small molecule inhibitor, off-target effects, especially at higher concentrations, cannot be completely ruled out. If you observe unexpected phenotypes or gene expression changes, it is prudent to consider the possibility of off-target effects and, if possible, validate your findings using another NF-κB inhibitor with a different chemical structure or using a genetic approach like siRNA-mediated knockdown of p65.
V. Experimental Protocols
A. RNA Isolation and qPCR for NF-κB Target Gene Expression
This protocol provides a general framework. Specific details may need to be optimized for your cell type and equipment.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1-5 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 6-24 hours).
-
-
RNA Extraction:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly in the well using 1 mL of TRIzol reagent per well.
-
Isolate total RNA according to the TRIzol manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and check for integrity using an Agilent Bioanalyzer or by running an agarose gel. An RNA Integrity Number (RIN) ≥ 7 is recommended for downstream applications.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB), and your diluted cDNA.
-
Perform qPCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s, 60°C for 30s, and 72°C for 30s).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
B. Western Blot for p65 Nuclear Translocation
-
Cell Treatment and Lysis:
-
Treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound pre-treatment.
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a well-established protocol.
-
Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein from both the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
To ensure proper fractionation, probe separate blots with antibodies against a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., GAPDH or α-tubulin).
-
Quantify the band intensities to determine the relative amount of p65 in the nuclear versus cytoplasmic fractions.
-
C. RNA-Seq Library Preparation (General Overview)
This is a generalized workflow; specific kits and protocols will have detailed instructions.
-
RNA Quality Control: Start with high-quality total RNA (RIN ≥ 7).
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads to capture poly(A)-tailed transcripts.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it for first-strand cDNA synthesis using random hexamers.
-
First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase, followed by the synthesis of the second strand to create double-stranded cDNA.
-
End Repair and A-tailing: Repair the ends of the ds-cDNA to make them blunt and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for amplification and sequencing.
-
PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.
-
Library Quality Control and Quantification: Assess the size distribution of the library using a Bioanalyzer and quantify the library concentration using qPCR or a fluorometric method before sequencing.
References
- 1. researchgate.net [researchgate.net]
- 2. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
Validation & Comparative
A Comparative Guide to SC75741 and JSH-23 in Antiviral Research
In the landscape of antiviral drug development, host-targeting antivirals represent a promising strategy to combat a wide range of viral pathogens and mitigate the emergence of drug resistance. Among the cellular pathways frequently exploited by viruses, the Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical regulator of the host's innate immune and inflammatory responses. Consequently, inhibitors of this pathway have garnered significant attention for their therapeutic potential. This guide provides a detailed comparison of two prominent NF-κB inhibitors, SC75741 and JSH-23, with a focus on their applications in antiviral studies.
Mechanism of Action: Targeting Different Steps of the NF-κB Pathway
Both this compound and JSH-23 exert their antiviral effects by modulating the NF-κB signaling pathway, albeit through distinct mechanisms. The canonical NF-κB pathway is initiated by various stimuli, including viral infection, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer, most commonly composed of p50 and p65 subunits, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory and immune-related genes that can be co-opted by viruses for their replication.
This compound functions by directly impairing the DNA binding of the NF-κB p65 subunit to its target gene promoters. This action prevents the transcriptional activation of NF-κB-dependent genes, thereby inhibiting viral replication and the associated inflammatory response.
JSH-23 , on the other hand, acts at an earlier stage in the pathway. It selectively blocks the nuclear translocation of the NF-κB p65 subunit without affecting the degradation of IκBα. By preventing p65 from entering the nucleus, JSH-23 effectively sequesters the transcription factor in the cytoplasm, thereby inhibiting the expression of its target genes.
Comparative Antiviral Performance: A Data-Driven Overview
The antiviral efficacy of this compound and JSH-23 has been evaluated against a variety of viruses. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency and safety profiles.
| Compound | Target | IC50 | Reference |
| This compound | p65 DNA Binding | 200 nM | |
| JSH-23 | NF-κB Transcriptional Activity | 7.1 µM | [1][2][3][4] |
Table 1: Comparative Inhibitory Concentrations against NF-κB. This table highlights the half-maximal inhibitory concentration (IC50) of each compound against its specific target within the NF-κB pathway.
| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | Influenza A Virus (H1N1) | A549 | 0.53 µM | >100 µM | >189 | [5] |
Table 2: Antiviral Activity and Cytotoxicity of this compound. This table presents the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the calculated selectivity index (SI = CC50/EC50) for this compound against Influenza A virus. A higher SI value indicates a more favorable safety profile.
Note: While JSH-23 has been utilized in studies investigating its effect on Porcine Deltacoronavirus (PDCoV), Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), and Seneca Valley Virus, specific EC50 or IC50 values from these antiviral studies are not currently available in the public domain.
Experimental Protocols: Methodologies for Evaluation
The data presented in this guide are derived from established experimental protocols designed to assess antiviral activity and cytotoxicity. Below are detailed methodologies for key experiments cited.
Plaque Reduction Assay (for EC50 Determination)
This assay is a standard method to quantify the inhibition of viral replication by an antiviral compound.
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., A549 for influenza virus) in 12-well plates and incubate until confluent.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a serum-free medium.
-
Infection: Infect the cell monolayers with a standardized amount of virus (typically resulting in 50-100 plaques per well) in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculation: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
MTS Assay (for CC50 Determination)
The MTS assay is a colorimetric method used to assess cell viability and determine the cytotoxicity of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a period that mirrors the duration of the antiviral assay (e.g., 24-48 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculation: The CC50 value is determined as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Immunofluorescence Assay for p65 Nuclear Translocation (for JSH-23 Mechanism)
This assay visualizes the subcellular localization of the NF-κB p65 subunit.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of JSH-23.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for the p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Microscopy: Visualize the cells using a fluorescence microscope. In untreated or effectively treated cells, the p65 signal will be predominantly cytoplasmic, while in stimulated, untreated cells, the p65 signal will co-localize with the nuclear stain.
Electrophoretic Mobility Shift Assay (EMSA) for p65 DNA Binding (for this compound Mechanism)
EMSA is used to detect protein-DNA interactions.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells stimulated to activate NF-κB.
-
Probe Labeling: Synthesize and label a short DNA oligonucleotide containing the NF-κB consensus binding site with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence or absence of this compound.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A "shifted" band, representing the p65-DNA complex, will be present in the absence of the inhibitor and will be diminished or absent in its presence.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the distinct mechanisms of this compound and JSH-23, the following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: NF-κB signaling pathway and points of inhibition by this compound and JSH-23.
Caption: General experimental workflow for evaluating antiviral compounds.
Conclusion
Both this compound and JSH-23 are valuable tools for investigating the role of the NF-κB pathway in viral infections and hold potential as broad-spectrum antiviral agents. This compound demonstrates high potency in inhibiting the DNA binding of p65, with a corresponding low micromolar effective concentration against influenza A virus and a very favorable selectivity index. JSH-23, while showing lower potency in inhibiting overall NF-κB transcriptional activity, offers a distinct mechanism of action by specifically blocking the nuclear translocation of p65. The choice between these two inhibitors will depend on the specific research question and the desired point of intervention in the NF-κB signaling cascade. Further studies are warranted to determine the antiviral efficacy of JSH-23 against a broader range of viruses and to directly compare its performance with this compound in head-to-head antiviral assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Advances research in porcine enteric coronavirus therapies and antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cholesterol 25-hydroxylase suppresses porcine deltacoronavirus infection by inhibiting viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
SC75741: A Potent Alternative for Targeted NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to SC75741 and Other NF-κB Inhibitors
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, cell survival, and immune function. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of therapeutic research. This guide provides a comprehensive comparison of this compound, a selective inhibitor of the p65 subunit of NF-κB, with other commonly used NF-κB inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of NF-κB Inhibitors
This compound distinguishes itself by directly targeting the p65 (RelA) subunit, thereby impairing its DNA binding capacity.[1][2][3] This mechanism offers a more targeted approach compared to broader-acting inhibitors that affect upstream components of the NF-κB signaling cascade. The following table summarizes the quantitative performance of this compound in comparison to other well-known NF-κB inhibitors. It is important to note that the IC50 values presented are derived from various studies and experimental conditions, and therefore, direct comparisons should be made with caution.
| Inhibitor | Target | Mechanism of Action | IC50 Value | Reference |
| This compound | p65 (RelA) | Impairs DNA binding of the p65 subunit. | 200 nM (for p65) | [2] |
| BAY 11-7082 | IKKα/β | Irreversibly inhibits TNF-α-induced IκBα phosphorylation. | 10 µM (for IκBα phosphorylation) | MedChemExpress, Selleck Chemicals |
| IMD-0354 | IKKβ | Selectively inhibits the IKKβ subunit. | 1.2 µM (for NF-κB transcription) | MedChemExpress |
| TCPA-1 | IKKβ | Potent and selective inhibitor of IKKβ. | 17.9 nM (cell-free assay) | Selleck Chemicals |
| Parthenolide | IKK, p65 | Inhibits IKK activity and can directly alkylate the p65 subunit. | ~5 µM (for NF-κB activation) | Various sources |
| MG-132 | 26S Proteasome | Inhibits the proteasome, preventing IκBα degradation. | 100 nM (for proteasome substrate) | Cell Signaling Technology |
The NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to activate the transcription of target genes.
Caption: Canonical NF-κB Signaling Pathway.
Experimental Protocols
The evaluation of NF-κB inhibitors relies on a variety of well-established experimental assays. Below are detailed methodologies for three key experiments commonly used to assess the efficacy of compounds like this compound.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate and grown to 70-80% confluency.
-
Cells are co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment and Stimulation:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the NF-κB inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Cells are pre-incubated with the inhibitor for 1-2 hours.
-
NF-κB activation is induced by adding a stimulant, such as TNF-α (10 ng/mL), to the wells and incubating for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
The medium is removed, and cells are lysed using a passive lysis buffer.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
IKK Kinase Activity Assay
This assay directly measures the enzymatic activity of the IKK complex.
Methodology:
-
Cell Lysis and Immunoprecipitation:
-
Cells are treated with an NF-κB stimulus (e.g., TNF-α) for a short period (e.g., 15 minutes).
-
Cells are lysed in a buffer that preserves kinase activity.
-
The IKK complex is immunoprecipitated from the cell lysates using an antibody against one of the IKK subunits (e.g., IKKγ/NEMO) coupled to protein A/G beads.
-
-
In Vitro Kinase Reaction:
-
The immunoprecipitated IKK complex is washed and then incubated in a kinase reaction buffer containing a specific IKK substrate (e.g., recombinant GST-IκBα) and ATP (often radiolabeled [γ-³²P]ATP).
-
The reaction is allowed to proceed for 20-30 minutes at 30°C.
-
-
Detection of Substrate Phosphorylation:
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The proteins are separated by SDS-PAGE, and the gel is dried.
-
The phosphorylated substrate is visualized and quantified by autoradiography or phosphorimaging.
-
NF-κB DNA Binding Assay (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA) is used to detect the binding of active NF-κB to its DNA consensus sequence.
Methodology:
-
Nuclear Extract Preparation:
-
Cells are stimulated to activate NF-κB.
-
Nuclear extracts containing the active NF-κB transcription factors are prepared using a nuclear extraction kit.
-
-
Binding Reaction:
-
The nuclear extract is incubated with a radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-GGGACTTTCC-3').
-
For competition assays, an excess of unlabeled "cold" probe is added to confirm the specificity of the binding. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the reaction, which will cause a further shift in the mobility of the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
The binding reactions are resolved on a non-denaturing polyacrylamide gel.
-
The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes. A "shifted" band indicates the presence of active NF-κB bound to the DNA probe.
-
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel NF-κB inhibitors typically follows a structured workflow.
Caption: High-Throughput Screening Workflow.
References
Unveiling the Molecular Dance: A Comparative Guide to Electrophoretic Mobility Shift Assay (EMSA) for the NF-κB Inhibitor SC75741
For researchers, scientists, and drug development professionals investigating the intricate interplay between the NF-κB signaling pathway and novel inhibitors, this guide provides a comprehensive comparison of the Electrophoretic Mobility Shift Assay (EMSA) for evaluating SC75741, a potent inhibitor of the p65 subunit of NF-κB. We delve into the experimental specifics of EMSA and explore alternative methodologies, offering a toolkit for robust analysis of protein-DNA interactions.
This compound has emerged as a significant inhibitor of the NF-κB pathway, a critical regulator of inflammatory responses. Its mechanism of action involves the impairment of DNA binding of the NF-κB subunit p65, thereby blocking the transcription of pro-inflammatory genes.[1] The Electrophoretic Mobility Shift Assay (EMSA) stands as a cornerstone technique to elucidate this inhibitory effect by directly visualizing the disruption of the p65-DNA complex.
At the Bench: Dissecting the p65-DNA Interaction with EMSA
EMSA, also known as a gel shift assay, is a widely used technique to study protein-DNA interactions in vitro. The principle is based on the difference in electrophoretic mobility between a free DNA probe and a protein-DNA complex. When a protein binds to a labeled DNA probe, the resulting complex migrates more slowly through a non-denaturing polyacrylamide gel, causing a "shift" in the band's position. The intensity of this shifted band is proportional to the amount of protein-DNA complex formed.
Visualizing the Inhibition: The EMSA Workflow
Caption: A streamlined workflow of the Electrophoretic Mobility Shift Assay (EMSA).
Key Experimental Protocols
While specific details from the primary studies on this compound are not publicly available, a general protocol for assessing the inhibition of NF-κB p65 DNA binding using EMSA can be outlined as follows.
1. Preparation of Nuclear Extracts:
-
Culture appropriate cells (e.g., HeLa, A545) and stimulate with an NF-κB activator (e.g., TNF-α, IL-1β) to induce the translocation of p65 to the nucleus.
-
Harvest the cells and isolate nuclear extracts using a commercially available kit or a standard laboratory protocol.
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., Bradford or BCA).
2. DNA Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing the consensus binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., [γ-³²P]ATP using T4 polynucleotide kinase) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Purify the labeled probe to remove unincorporated label.
3. Binding Reaction:
-
In a microcentrifuge tube, combine the following components in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol):
-
Nuclear extract (typically 5-10 µg)
-
Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)
-
This compound at various concentrations (or vehicle control, e.g., DMSO)
-
-
Pre-incubate the mixture at room temperature for 15-20 minutes to allow the inhibitor to interact with p65.
-
Add the labeled NF-κB probe and incubate for an additional 20-30 minutes at room temperature.
4. Electrophoresis and Detection:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel (typically 4-6%).
-
Run the gel in a cold room or using a cooled electrophoresis apparatus to prevent dissociation of the protein-DNA complexes.
-
After electrophoresis, dry the gel (for radioactive probes) and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and detect using appropriate methods (e.g., streptavidin-HRP conjugate for biotin).
Beyond the Shift: Alternative and Complementary Techniques
While EMSA is a powerful qualitative and semi-quantitative tool, other techniques can provide more detailed quantitative data on binding affinity and kinetics.
| Technique | Principle | Advantages | Disadvantages |
| Electrophoretic Mobility Shift Assay (EMSA) | Separation of protein-DNA complexes from free DNA in a non-denaturing gel. | Relatively simple and inexpensive, provides a direct visualization of binding. | Non-equilibrium method, can be semi-quantitative, use of radioactivity in traditional setups. |
| Fluorescence Polarization (FP) Assay | Measures the change in the polarization of fluorescent light emitted from a labeled DNA probe upon binding to a protein. | Homogeneous assay (no separation needed), high-throughput, quantitative (provides Kd). | Requires a fluorescently labeled probe, can be sensitive to interfering fluorescent compounds. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a protein (analyte) binds to an immobilized DNA probe (ligand). | Real-time analysis of binding kinetics (kon, koff), label-free for the analyte, high sensitivity. | Requires specialized and expensive equipment, immobilization of the DNA probe can affect binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a protein is titrated with a DNA ligand. | Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS), label-free. | Requires large amounts of pure protein and DNA, low-throughput, sensitive to buffer composition. |
Signaling Pathway Context
The inhibition of p65 DNA binding by this compound is a key step in its anti-inflammatory mechanism. The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for this compound.
Caption: The canonical NF-κB signaling pathway and the inhibitory action of this compound.
Conclusion
The Electrophoretic Mobility Shift Assay is an indispensable tool for the initial characterization and validation of NF-κB inhibitors like this compound that target the DNA binding activity of p65. Its ability to provide a direct visual confirmation of binding inhibition is a key advantage. For a more comprehensive understanding of the inhibitor's potency and mechanism, EMSA should be complemented with quantitative techniques such as Fluorescence Polarization, Surface Plasmon Resonance, or Isothermal Titration Calorimetry. The selection of the most appropriate assay will depend on the specific research question, available resources, and the desired level of quantitative detail. By employing a multi-faceted approach, researchers can gain a deeper and more nuanced understanding of the molecular interactions that govern the efficacy of novel therapeutic agents targeting the NF-κB pathway.
References
Validating NF-κB Inhibition: A Comparative Guide to the P65 Transcription Factor Assay Kit for SC75741 Evaluation
For researchers, scientists, and drug development professionals investigating the NF-κB signaling pathway, the validation of specific inhibitors is a critical step. This guide provides a comprehensive comparison of methodologies for validating the activity of SC75741, a known NF-κB inhibitor. We will delve into the utility of the p65 Transcription Factor Assay Kit, a modern ELISA-based method, and compare it with the traditional Electrophoretic Mobility Shift Assay (EMSA), providing supporting experimental data for alternative inhibitors to illustrate the principles of these assays.
This compound is a potent and specific inhibitor of the NF-κB pathway, exerting its effect by directly impairing the DNA binding of the p65 (RelA) subunit.[1] This targeted mechanism makes it a valuable tool for studying the downstream consequences of NF-κB signaling in various pathological conditions. Validating its efficacy, however, requires robust and quantifiable assays.
The Rise of ELISA-Based Transcription Factor Assays
Traditionally, the gold standard for assessing protein-DNA interactions has been the Electrophoretic Mobility Shift Assay (EMSA). This technique, while powerful, involves the use of radioactive probes and can be cumbersome for high-throughput screening. The p65 Transcription Factor Assay Kit has emerged as a sensitive, non-radioactive alternative that allows for the quantitative analysis of p65 DNA binding activity in a 96-well plate format.
This ELISA-based assay utilizes a plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence. Nuclear extracts containing activated p65 are added to the wells, where the p65 subunit binds to the immobilized DNA. The bound p65 is then detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The intensity of the color is directly proportional to the amount of p65 bound to the DNA, providing a quantitative measure of NF-κB activation.
Visualizing the NF-κB Signaling Pathway
The NF-κB signaling cascade is a complex process initiated by various stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate to the nucleus and bind to specific DNA sequences in the promoter regions of target genes, thereby initiating transcription.
Caption: The canonical NF-κB signaling pathway.
Experimental Workflow for Validating this compound
The validation of an NF-κB inhibitor like this compound using a p65 Transcription Factor Assay Kit follows a clear and structured workflow.
Caption: Workflow for this compound validation.
Comparative Analysis: this compound and Alternative NF-κB Inhibitors
| Inhibitor | Assay Type | Cell Line | Stimulation | Key Findings | Reference |
| This compound | EMSA | - | - | Impairs DNA binding of the NF-κB subunit p65. | [3] |
| BAY 11-7082 | p65 Transcription Factor Assay | Human Adipose Tissue | - | Significantly inhibits NF-κB p65 DNA-binding activity at all tested concentrations. | [4] |
| Parthenolide | p65 Transcription Factor Assay | RAW 264.7 cells | LPS | Dose-dependent decrease in NF-κB binding activity. | [5] |
Table 1: Comparison of NF-κB Inhibitors and Validation Assays.
Quantitative Data for Alternative Inhibitors
The following table summarizes the quantitative data obtained for BAY 11-7082 and Parthenolide from their respective studies, showcasing the type of data that can be generated using a p65 transcription factor assay.
| Inhibitor | Concentration | % Inhibition of p65 DNA Binding (relative to control) |
| BAY 11-7082 | 50 µM | Significant Inhibition |
| 100 µM | Significant Inhibition | |
| Parthenolide | Increasing Doses | Dose-dependent decrease |
Table 2: Quantitative Inhibition of p65 DNA Binding by Alternative Inhibitors. (Note: Specific percentage values were not provided in the source for BAY 11-7082, only that the inhibition was significant. For Parthenolide, the inhibition was shown to be dose-dependent without specific percentages for each dose in the cited text).
Detailed Experimental Protocols
p65 Transcription Factor Assay Kit (General Protocol)
This protocol is a generalized procedure based on commercially available kits.
-
Nuclear Extract Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with the NF-κB stimulus (e.g., TNF-α) and/or the inhibitor (e.g., this compound) for the appropriate time.
-
Harvest the cells and perform nuclear extraction according to the kit manufacturer's protocol to isolate nuclear proteins.
-
Determine the protein concentration of the nuclear extracts.
-
-
Assay Procedure:
-
Add binding buffer and an equal amount of nuclear extract protein to each well of the 96-well plate pre-coated with the NF-κB consensus sequence.
-
Incubate the plate to allow for p65 binding to the DNA.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for the p65 subunit and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by another incubation.
-
Wash the wells and add the developing solution (TMB substrate).
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Electrophoretic Mobility Shift Assay (EMSA) for p65 DNA Binding
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding site.
-
Label the double-stranded DNA probe, typically with 32P-ATP using T4 polynucleotide kinase.
-
-
Binding Reaction:
-
Incubate the radiolabeled probe with nuclear extracts from control and treated cells in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For supershift assays, a specific antibody against p65 can be added to the reaction to confirm the identity of the protein in the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radioactive bands. The presence of a shifted band indicates protein-DNA binding, and a decrease in the intensity of this band in the presence of an inhibitor like this compound demonstrates its inhibitory effect.
-
Conclusion
The p65 Transcription Factor Assay Kit offers a modern, efficient, and quantitative method for validating NF-κB inhibitors like this compound. Its high-throughput format and non-radioactive nature make it a superior choice for screening and detailed dose-response studies compared to the traditional EMSA. While direct quantitative data for this compound using this specific ELISA-based kit is not widely published, the established mechanism of this compound in impairing p65 DNA binding, coupled with the validation data available for other inhibitors like BAY 11-7082 and Parthenolide using similar assays, strongly supports its use for this purpose. Researchers can confidently employ this kit to generate robust and reproducible data to further elucidate the role of NF-κB in their specific research contexts and to evaluate the efficacy of novel therapeutic agents targeting this critical signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transfection with anti-p65 intrabody suppresses invasion and angiogenesis in glioma cells by blocking NF-κB transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Can we predict the effects of NF-κB inhibition in sepsis? Studies with parthenolide and ethyl pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of SC75741 Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of SC75741, a potent NF-κB inhibitor, across various cell lines. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
This compound is a small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses, cell survival, and immune function. By impairing the DNA binding of the p65 subunit of NF-κB, this compound effectively reduces the expression of downstream targets, including cytokines, chemokines, and pro-apoptotic factors.[1] This mechanism of action underlines its potential in treating a range of diseases, from viral infections to cancer. This guide summarizes the quantitative efficacy of this compound in different cell lines and provides detailed experimental protocols for key assays.
Quantitative Efficacy of this compound
The inhibitory effects of this compound have been evaluated in several cell lines, primarily in the context of its antiviral and anti-inflammatory properties. The following table summarizes the key quantitative data, such as IC50 and EC50 values, from these studies.
| Cell Line | Assay Type | Efficacy Metric | Value | Application Context |
| A549 (Human lung carcinoma) | NF-κB Reporter Assay | EC50 | 0.2 µM | Antiviral (Influenza) |
| MDCK (Madin-Darby Canine Kidney) | Viral Titer Reduction | - | Concentration-dependent inhibition (1-5 µM) | Antiviral (Influenza) |
| THP-1 (Human monocytic leukemia) | Cytokine Expression | - | Inhibition of pro-inflammatory cytokines | Anti-inflammatory |
| Huh7 (Human hepatoma) | Viral Titer Reduction | IC90 | SFTSV: 2.234 μM, HRTV: 1.165 μM | Antiviral (Tick-borne Bandaviruses) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
NF-κB Reporter Gene Assay in A549 Cells
This assay quantifies the inhibition of NF-κB activation by this compound.
-
Cell Culture: A549 cells stably expressing an NF-κB-driven luciferase reporter gene are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated overnight.
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound and the cells are pre-incubated for 1 hour.
-
Stimulation: Cells are then stimulated with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.
-
Lysis and Luminescence Reading: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The EC50 value is calculated from the dose-response curve.
Viral Titer Reduction Assay in MDCK and Huh7 Cells
This assay determines the antiviral efficacy of this compound by measuring the reduction in viral progeny.
-
Cell Culture and Seeding: MDCK or Huh7 cells are seeded in 24-well plates and grown to confluence.
-
Infection: The cell monolayers are infected with the virus of interest (e.g., Influenza A virus, SFTSV, or HRTV) at a specific multiplicity of infection (MOI) for 1 hour.
-
Treatment: After viral adsorption, the inoculum is removed, and the cells are washed and incubated with a maintenance medium containing different concentrations of this compound.
-
Incubation and Supernatant Collection: The plates are incubated for a period suitable for viral replication (e.g., 24-72 hours). The culture supernatants are then collected.
-
Plaque Assay: The viral titers in the collected supernatants are determined by a standard plaque assay on a fresh monolayer of susceptible cells. The percentage of inhibition is calculated relative to the untreated control.
Cytokine Expression Analysis in THP-1 Cells
This protocol assesses the anti-inflammatory effect of this compound by measuring the inhibition of cytokine production.
-
Cell Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment and Stimulation: The differentiated cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: The cell culture supernatants are collected to measure secreted cytokines, and the cell lysates are prepared for gene expression analysis.
-
Cytokine Quantification: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants are quantified using ELISA.
-
Gene Expression Analysis: The mRNA levels of cytokine genes in the cell lysates are determined by quantitative real-time PCR (qRT-PCR) to assess the effect on gene expression.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the underlying mechanisms and experimental procedures can facilitate a better understanding of the action of this compound.
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
cross-reactivity of SC75741 with other signaling pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathway inhibitor SC75741, with a focus on its cross-reactivity with other signaling pathways. Due to the limited publicly available data on the broad kinase selectivity of this compound, this guide will focus on its well-characterized primary target and provide the necessary experimental frameworks for assessing potential off-target effects.
Introduction to this compound
This compound is recognized as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Its primary mechanism of action involves the impairment of the DNA binding of the p65 subunit of NF-κB, a key step in the transcriptional activation of genes involved in inflammation, immunity, and cell survival.[1][2] This inhibitory action has been shown to be effective in blocking the replication of various viruses, including influenza virus, by mitigating the virus-induced pro-inflammatory response.[1][2][3]
Primary Target and Potency
The principal target of this compound is the p65 subunit (RelA) of the NF-κB complex. The compound has been reported to inhibit the DNA binding activity of p65 with a half-maximal inhibitory concentration (IC50) of 200 nM.
Table 1: Primary Target and Potency of this compound
| Inhibitor | Primary Target | Mechanism of Action | Reported Potency (IC50) |
| This compound | NF-κB (p65 subunit) | Impairs DNA binding | 200 nM |
Cross-Reactivity Profile of this compound
To facilitate future research and a more comprehensive understanding of this compound's specificity, a generalized protocol for a kinase panel screening is provided in the experimental protocols section.
Table 2: Illustrative Cross-Reactivity Data for this compound (Hypothetical)
| Kinase Family | Representative Kinase | This compound Inhibition (%) @ 1µM | Alternative Inhibitor | Alternative Inhibitor Inhibition (%) @ 1µM |
| Tyrosine Kinase | SRC | Data not available | Dasatinib | >95% |
| Serine/Threonine Kinase | AKT1 | Data not available | MK-2206 | >90% |
| MAP Kinase | ERK2 | Data not available | Ulixertinib | >95% |
| JAK-STAT | JAK2 | Data not available | Ruxolitinib | >95% |
| PI3K | PI3Kα | Data not available | Alpelisib | >95% |
| This table is for illustrative purposes only and does not represent actual experimental data for this compound. |
Signaling Pathway Diagrams
To visualize the mechanism of action of this compound and potential points of cross-reactivity, the following diagrams are provided.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling SC75741
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure when handling chemical compounds. The following table summarizes the recommended PPE for handling SC75741 in both solid (powder) and solution forms.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat/Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Chemical Fume Hood | Nitrile or Butyl Rubber Gloves | Safety Glasses with Side Shields or Goggles | Standard Lab Coat | Recommended, especially if weighing outside of a fume hood. Use an N95 or higher rated respirator. |
| Preparing Solutions (e.g., in DMSO) | Chemical Fume Hood | Nitrile or Butyl Rubber Gloves (Note: DMSO enhances skin penetration) | Safety Glasses with Side Shields or Goggles | Standard Lab Coat | Not generally required if handled within a fume hood with good airflow. |
| Cell Culture/In Vitro Experiments | Biosafety Cabinet (if working with cell lines) | Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not generally required. |
| In Vivo Animal Studies | Ventilated Cage Changing Station or Fume Hood | Nitrile Gloves | Safety Glasses or Face Shield | Dedicated Lab Coat or Disposable Gown | Recommended during procedures with potential for aerosol generation. |
Experimental Protocols and Handling Procedures
This compound is a potent inhibitor of the NF-κB signaling pathway, with an IC50 of 200 nM for the p65 subunit.[1] It is commonly used in research to block the replication of various viruses, including influenza.[1][2]
Solution Preparation:
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The solubility in DMSO is greater than 10 mM. To aid dissolution, the vial can be warmed to 37°C for 10 minutes and/or sonicated. Stock solutions can be stored at -20°C for several months.
Experimental Concentrations:
-
In Vitro : Effective concentrations in cell culture range from 1 µM to 10 µM.[1] For example, a 5 µM concentration has been shown to inhibit virus-induced expression of NF-κB target genes.
-
In Vivo : In mouse models of influenza infection, this compound has been administered intravenously at 5 mg/kg/day or intraperitoneally at 15 mg/kg/day.[3][4]
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound, from receipt of the compound to the disposal of waste.
Caption: A logical workflow for the safe handling of this compound.
Mechanism of Action: NF-κB Signaling Pathway Inhibition
This compound exerts its effects by inhibiting the NF-κB signaling pathway. It impairs the DNA binding of the p65 subunit of NF-κB.[1][2] This prevents the transcription of downstream target genes, including those for inflammatory cytokines, chemokines, and pro-apoptotic factors.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NF-κB inhibitor this compound efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NF-kappaB inhibitor this compound protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
